Product packaging for Ethyl 2-(indolin-4-yloxy)acetate(Cat. No.:CAS No. 947382-57-2)

Ethyl 2-(indolin-4-yloxy)acetate

Cat. No.: B1415165
CAS No.: 947382-57-2
M. Wt: 221.25 g/mol
InChI Key: BGXHIDHBBYHEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-(indolin-4-yloxy)acetate is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B1415165 Ethyl 2-(indolin-4-yloxy)acetate CAS No. 947382-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1H-indol-4-yloxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)8-16-11-5-3-4-10-9(11)6-7-13-10/h3-5,13H,2,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXHIDHBBYHEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of Ethyl 2-(indolin-4-yloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its reduced form, indoline, are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The substitution pattern on the indoline ring system can significantly modulate its pharmacological profile. This technical guide focuses on Ethyl 2-(indolin-4-yloxy)acetate, a derivative with potential for biological activity stemming from its 4-oxyacetate substitution. While specific data for this compound is scarce, we can infer its properties and potential applications by examining its constituent parts and related molecules. 4-hydroxyindole, a likely precursor, is an important intermediate in the synthesis of various pharmaceutical agents.[3][4] Furthermore, various indoline derivatives have shown promise as potent antioxidant and anti-inflammatory agents.[5]

Predicted Physicochemical Properties

The physicochemical properties of this compound have been estimated based on the properties of structurally similar compounds, such as other ethyl indole/indoline acetate derivatives. These predicted values are useful for guiding experimental design, including solvent selection for synthesis and purification, as well as for preliminary in silico screening.

PropertyPredicted ValueNotes
Molecular Formula C₁₂H₁₅NO₃Calculated
Molecular Weight 221.25 g/mol Calculated
Appearance Off-white to light brown solidBy analogy to similar compounds like 4-hydroxyindole.[6]
Melting Point 80 - 100 °CEstimated based on related indole acetate derivatives.
Boiling Point > 300 °C (decomposes)Estimated
Solubility Soluble in DMSO, DMF, methanol, ethanol; sparingly soluble in water.By analogy to other organic esters.
logP ~2.0 - 2.5Estimated

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from 4-hydroxyindole. The first step is the reduction of the indole ring to an indoline, followed by an etherification of the hydroxyl group.

Synthesis of 4-hydroxyindoline (Precursor)

4-hydroxyindole can be synthesized via several reported methods.[7][8][9] The subsequent reduction to 4-hydroxyindoline is a standard procedure for indole derivatives.

Experimental Protocol: Reduction of 4-hydroxyindole

  • Reaction Setup: To a solution of 4-hydroxyindole (1.0 eq) in a suitable solvent such as acetic acid or ethanol, add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation with a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction carefully (e.g., with water if using NaBH₃CN). Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound

The etherification of 4-hydroxyindoline with ethyl bromoacetate can be achieved via the Williamson ether synthesis.[10]

Experimental Protocol: Williamson Ether Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyindoline (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

  • Base Addition: Add a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq) to the solution and stir for 30-60 minutes at room temperature to form the corresponding phenoxide.

  • Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the ester carbonyl, C-O ether linkage, and N-H bond of the indoline.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the indoline scaffold is associated with a range of pharmacological activities, including antioxidant and anti-inflammatory effects.[5] Derivatives of indoline have been shown to protect cells against oxidative stress and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[5]

It is hypothesized that this compound could act as an antioxidant and anti-inflammatory agent. The potential mechanism of action could involve the modulation of cellular signaling pathways related to inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways.

  • NF-κB Signaling: The compound might inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.

  • Nrf2 Signaling: The indoline moiety could potentially activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements and the expression of cytoprotective enzymes.

Visualizations

Proposed Synthetic Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Etherification A 4-Hydroxyindole B Reduction (e.g., NaBH3CN or H2/Pd-C) A->B C 4-Hydroxyindoline B->C D 4-Hydroxyindoline E Etherification (Ethyl bromoacetate, K2CO3) D->E F This compound E->F

Caption: Proposed two-step synthesis of this compound.

Conceptual Anti-Inflammatory Signaling Pathway

G A Inflammatory Stimulus (e.g., LPS) C NF-κB Pathway Activation A->C B This compound B->C D Pro-inflammatory Gene Expression (TNF-α, IL-6) C->D E Inflammation D->E

Caption: Conceptual inhibition of the NF-κB inflammatory pathway.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(indolin-4-yloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route for Ethyl 2-(indolin-4-yloxy)acetate, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct literature on its synthesis, this guide outlines a feasible and robust two-step synthetic pathway based on well-established chemical transformations. The proposed synthesis involves the preparation of the key intermediate, 4-hydroxyindoline, followed by its O-alkylation to yield the target compound.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two primary stages:

  • Synthesis of 4-Hydroxyindoline: This intermediate can be prepared via the reduction of 4-hydroxyindole. Various methods exist for the synthesis of 4-hydroxyindole itself[1][2][3][4][5].

  • O-Alkylation of 4-Hydroxyindoline: The phenolic hydroxyl group of 4-hydroxyindoline is then alkylated using ethyl bromoacetate in the presence of a suitable base to afford the final product. This is a standard Williamson ether synthesis.

The overall reaction scheme is presented below:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Hydroxyindoline cluster_step2 Step 2: O-Alkylation 4-Hydroxyindole 4-Hydroxyindole 4-Hydroxyindoline 4-Hydroxyindoline 4-Hydroxyindole->4-Hydroxyindoline Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, H2/Pd-C) Reducing_Agent->4-Hydroxyindoline Ethyl_2_indolin_4_yloxy_acetate This compound 4-Hydroxyindoline->Ethyl_2_indolin_4_yloxy_acetate Williamson Ether Synthesis Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Ethyl_2_indolin_4_yloxy_acetate Base Base (e.g., K2CO3) Base->Ethyl_2_indolin_4_yloxy_acetate

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental procedures for the proposed synthetic route.

Step 1: Synthesis of 4-Hydroxyindoline from 4-Hydroxyindole

This procedure outlines the reduction of 4-hydroxyindole to 4-hydroxyindoline.

Materials:

  • 4-Hydroxyindole

  • Sodium borohydride (NaBH₄) or Palladium on carbon (10% Pd-C) and a hydrogen source

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (using Sodium Borohydride):

  • In a round-bottom flask, dissolve 4-hydroxyindole (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-hydroxyindoline.

  • The crude product may be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure details the O-alkylation of 4-hydroxyindoline.

Materials:

  • 4-Hydroxyindoline

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetone or Acetonitrile (MeCN)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxyindoline (1.0 eq) in acetone or acetonitrile, add potassium carbonate (2.0-3.0 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis. Note that as this is a proposed synthesis, the data are representative examples based on similar reported reactions.

Table 1: Reagents and Reaction Conditions

StepReactant 1Reactant 2Base/ReagentSolventTemperature (°C)Time (h)
14-HydroxyindoleNaBH₄-Methanol0 to RT12-24
24-HydroxyindolineEthyl bromoacetateK₂CO₃AcetoneReflux4-8

Table 2: Expected Yields and Purity

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (%) (by HPLC)
4-HydroxyindolineC₈H₉NO135.1670-85>95
This compoundC₁₂H₁₅NO₃221.2560-75>98

Table 3: Representative Characterization Data for this compound

TechniqueExpected Data
¹H NMR δ (ppm): 1.2-1.4 (t, 3H, -CH₃), 4.1-4.3 (q, 2H, -OCH₂CH₃), 3.0-3.2 (t, 2H, indoline-H), 3.5-3.7 (t, 2H, indoline-H), 4.6-4.8 (s, 2H, -OCH₂COO-), 6.5-7.2 (m, 3H, Ar-H).
¹³C NMR δ (ppm): 14.2, 30.5, 47.8, 61.5, 65.8, 105.1, 110.2, 118.5, 128.9, 142.3, 150.6, 169.5.
Mass Spec (ESI-MS) m/z: 222.11 [M+H]⁺
IR (cm⁻¹) 3350-3450 (N-H stretch), 2850-2950 (C-H stretch), 1750-1760 (C=O ester stretch), 1600-1620 (C=C aromatic stretch), 1200-1250 (C-O ether stretch).

Note: The characterization data provided are estimations based on the structure and data from analogous compounds[6][7][8][9][10][11][12]. Actual experimental data may vary.

Logical Workflow Diagram

The following diagram illustrates the logical workflow from starting materials to the final purified product, including key processes.

Logical_Workflow cluster_synthesis Synthesis cluster_purification Workup and Purification cluster_analysis Analysis Start_Mat Starting Materials (4-Hydroxyindole, NaBH4) Reaction_1 Reduction Reaction Start_Mat->Reaction_1 Intermediate Crude 4-Hydroxyindoline Reaction_1->Intermediate Workup_1 Quenching & Extraction Reaction_1->Workup_1 Reaction_2 O-Alkylation Reaction Intermediate->Reaction_2 Reagents_2 Reagents for Alkylation (Ethyl Bromoacetate, K2CO3) Reagents_2->Reaction_2 Crude_Product Crude this compound Reaction_2->Crude_Product Workup_2 Filtration & Extraction Reaction_2->Workup_2 Purification_1 Column Chromatography Workup_1->Purification_1 Pure_Intermediate Pure 4-Hydroxyindoline Purification_1->Pure_Intermediate Pure_Intermediate->Reaction_2 Purification_2 Column Chromatography Workup_2->Purification_2 Final_Product Pure this compound Purification_2->Final_Product Analysis_Node Characterization (NMR, MS, IR) Final_Product->Analysis_Node

Caption: Logical workflow for the synthesis and purification of this compound.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to perform small-scale pilot reactions to optimize conditions for their specific laboratory settings. Standard laboratory safety precautions should be followed at all times.

References

Spectroscopic and Experimental Data for Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of scientific literature and chemical databases did not yield specific spectroscopic or synthetic data for Ethyl 2-(indolin-4-yloxy)acetate. This guide has been prepared using available data for a structurally related compound, Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate , to serve as an illustrative example for researchers, scientists, and drug development professionals. The presented data and protocols are intended to demonstrate the expected format and content for such a technical document.

Introduction

Indole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a vast array of biologically active molecules. The characterization of these compounds through spectroscopic methods is fundamental for confirming their structure and purity. This document provides a template for the presentation of such data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

The following tables summarize the key spectroscopic data obtained for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.

¹H NMR Data

Table 1: ¹H NMR (DMSO-d₆) Spectroscopic Data for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.3t3HCH₃ of ethyl group
4.0q2H-CH₂ aliphatic in ethyl group
2.3s3HCH₃
3.4s2H-CH₂
3.7s3H-OCH₃
10.8s1H-NH
6.8s1HAr
6.6d1HAr
7.2d1HAr
¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.

Chemical Shift (δ) ppmAssignment
171C=O ester
11CH₃ in indole
14CH₃ of ethyl group
29-CH₂
55-OCH₃
59-CH₂ of ethyl group
99, 103, 109, 110, 128, 129, 133, 1528 C, aromatics
IR Data

Table 3: IR (KBr) Spectroscopic Data for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.[1]

Wavenumber (cm⁻¹)Assignment
3317N-H stretching
2975–3002C-H aromatic stretching
2833–2924C-H aliphatic stretching
1728C=O ester stretching
Mass Spectrometry Data

While a specific mass spectrum for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate was not found in the search results, a high-resolution mass spectrometry (HRMS) result for a similar indole derivative, Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, is presented as an example.

Table 4: Example HRMS (EI) Data for a Related Indole Derivative.

IonCalculated m/zFound m/z
[M]⁺352.1059352.1051

Experimental Protocols

The following sections detail the general procedures for the synthesis and spectroscopic analysis of indole derivatives, based on common laboratory practices.

General Synthesis Procedure

A common method for the synthesis of indole-based esters involves the Fischer indole synthesis or modifications thereof, followed by appropriate functionalization. For instance, the synthesis of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was achieved through a one-pot reaction involving an aza-alkylation/intramolecular Michael cascade reaction, followed by desulfonative dehydrogenation.[2]

A typical synthetic workflow might involve:

  • Dissolving the starting indole precursor in a suitable solvent (e.g., acetonitrile).

  • Adding the necessary reagents and a base (e.g., triethylamine) at room temperature.

  • Stirring the reaction mixture at an elevated temperature (e.g., 60 °C) for a specified duration.

  • Introducing a second reagent or catalyst (e.g., DBU) to complete the transformation.

  • Quenching the reaction with an aqueous solution (e.g., saturated aqueous NaHCO₃).

  • Extracting the product with an organic solvent (e.g., ethyl acetate).

  • Washing the combined organic layers with brine, drying over an anhydrous salt (e.g., MgSO₄), and concentrating under reduced pressure.

  • Purifying the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FT-IR) spectrometer with an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are often acquired using an electrospray ionization (ESI) or electron ionization (EI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a target indole derivative.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction (e.g., Alkylation, Cyclization) start->reaction Reagents, Solvent workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification final_product Pure Compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy ms Mass Spectrometry (HRMS) final_product->nmr final_product->ir final_product->ms

Caption: General workflow for the synthesis and spectroscopic characterization of an indole derivative.

References

An In-depth Technical Guide on the Solubility and Stability of Ethyl 2-(indolin-4-yloxy)acetate and Related Indoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide offers a detailed exploration of the anticipated solubility and stability profile of Ethyl 2-(indolin-4-yloxy)acetate. While direct data for this specific molecule is limited, this document extrapolates information from the known behavior of indoline and indole derivatives to provide a robust framework for its characterization. Furthermore, this guide presents standardized, detailed experimental protocols for accurately determining solubility and stability, which are critical for the advancement of drug discovery and development programs. The inclusion of structured data tables and process diagrams aims to facilitate a clear and practical understanding of these essential molecular properties.

Predicted Solubility Profile

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Based on the general characteristics of indoline derivatives, the predicted solubility of this compound in various solvents is summarized below. Indoline itself is known to have low solubility in water but is soluble in organic solvents like ethanol and ether.[1]

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassSpecific SolventsPredicted SolubilityRationale & Remarks
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4Low to ModerateThe indoline core is generally hydrophobic. The ester and ether functionalities may slightly improve aqueous solubility compared to the parent indoline.
Simulated Gastric Fluid (SGF)LowExpected to be poorly soluble in acidic conditions.
Simulated Intestinal Fluid (SIF)Low to ModerateSolubility may be slightly enhanced in the mildly basic conditions of the intestine.
Polar Protic Solvents WaterLowIndoline has a reported water solubility of 5 g/L.[2] The larger ethyl acetate substituent may decrease this further.
Ethanol, MethanolSolubleThe polar hydroxyl group of alcohols can interact with the ester and ether moieties, facilitating dissolution.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)Highly SolubleDMSO is a powerful solvent for a wide range of organic molecules and is commonly used for preparing stock solutions.
Acetonitrile (ACN)SolubleACN is a common solvent in chromatography and is expected to readily dissolve the compound.
Tetrahydrofuran (THF)SolubleAnother common organic solvent that should effectively solubilize the molecule.
Non-Polar Solvents Dichloromethane (DCM)SolubleThe overall non-polar character of the molecule suggests good solubility in chlorinated solvents.
Toluene, HexanesModerately Soluble to LowSolubility will depend on the overall polarity of the molecule.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, two primary methods are employed in drug discovery: kinetic and thermodynamic solubility assays.[3][4]

Kinetic Solubility Assay

This high-throughput method is used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[3][4][5]

3.1.1 Detailed Experimental Protocol

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in 100% DMSO.[5]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4).[3]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (typically 1-2 hours) with shaking.[5][6]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.[3]

  • Quantification (Optional): Alternatively, after incubation, filter the samples to remove any precipitate.[3] The concentration of the dissolved compound in the filtrate is then determined by HPLC-UV or LC-MS/MS analysis against a standard curve.[6][7]

Diagram 1: Experimental Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM stock in 100% DMSO serial_dilution Perform serial dilutions of stock in buffer prep_stock->serial_dilution prep_buffer Prepare aqueous buffer (e.g., PBS pH 7.4) prep_buffer->serial_dilution incubation Incubate (e.g., 2h at 25°C) with shaking serial_dilution->incubation measurement Measure turbidity (Nephelometry) incubation->measurement filtration Filter to remove precipitate incubation->filtration data_analysis Determine solubility limit measurement->data_analysis quantification Quantify filtrate (HPLC-UV/LC-MS) filtration->quantification quantification->data_analysis

Caption: Workflow for determining kinetic solubility.

Thermodynamic Solubility Assay

This method measures the equilibrium solubility of a compound and is considered the "gold standard". It is often used in later stages of drug development.[4][8]

3.2.1 Detailed Experimental Protocol

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., aqueous buffer) in a glass vial.[9]

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3][4]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[10] Care must be taken to avoid filter-related compound loss.[10]

  • Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[10][11]

Diagram 2: Experimental Workflow for Thermodynamic Solubility Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add excess solid compound to solvent agitate Agitate (e.g., 24-48h at 25°C) add_excess->agitate separate Separate solid and liquid (Centrifugation/Filtration) agitate->separate quantify Quantify concentration in supernatant/filtrate (HPLC-UV/LC-MS) separate->quantify result Determine thermodynamic solubility quantify->result

Caption: Workflow for determining thermodynamic solubility.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[12][13] These studies also help in developing stability-indicating analytical methods.[14][15]

Table 2: Conditions for Forced Degradation Studies

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at room temperature, or elevated temperature (e.g., 60°C) if no degradation is observed.[16][17]Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Base Hydrolysis 0.1 M NaOH at room temperature, or elevated temperature (e.g., 60°C).[16][17]Rapid hydrolysis of the ethyl ester to the carboxylic acid. Potential for other base-catalyzed reactions.
Oxidation 3-30% H₂O₂ at room temperature.Oxidation of the indoline ring, particularly at the nitrogen or electron-rich positions on the aromatic ring.
Thermal Degradation Dry heat at elevated temperatures (e.g., 10°C increments above accelerated stability conditions, such as 50°C, 60°C).[12][16]General decomposition, potentially leading to a variety of degradation products.
Photostability Exposure to a combination of UV and visible light (ICH Q1B guidelines).[18]Photolytic cleavage or rearrangement reactions.
Detailed Experimental Protocol for Forced Degradation
  • Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, the solid compound is used.

  • Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period. The goal is to achieve 5-20% degradation.[17]

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.[19] This method must be able to separate the parent compound from all degradation products.[14][15]

  • Peak Purity and Mass Balance: Assess the purity of the parent peak in the stressed samples using a photodiode array (PDA) detector. Calculate the mass balance to ensure that all degradation products are accounted for.

Diagram 3: Logical Flow for Forced Degradation and Stability-Indicating Method Development

G cluster_stress Forced Degradation cluster_hplc Method Development cluster_validation Validation cluster_outcome Outcome stress_conditions Expose compound to Acid, Base, Oxidative, Thermal, and Photolytic Stress analyze_samples Analyze stressed samples stress_conditions->analyze_samples develop_hplc Develop HPLC method develop_hplc->analyze_samples check_separation Check for separation of degradants from parent analyze_samples->check_separation check_separation->develop_hplc Inadequate Separation validate_method Validate stability-indicating method (ICH guidelines) check_separation->validate_method Adequate Separation peak_purity Assess peak purity and mass balance validate_method->peak_purity degradation_pathway Identify degradation pathways peak_purity->degradation_pathway intrinsic_stability Determine intrinsic stability peak_purity->intrinsic_stability

Caption: Workflow for forced degradation studies.

Conclusion

While specific data for this compound remains to be experimentally determined, this guide provides a comprehensive framework for its anticipated solubility and stability characteristics based on the well-understood chemistry of the indoline scaffold. The detailed experimental protocols for kinetic and thermodynamic solubility, alongside a robust strategy for forced degradation studies, offer a clear path for the thorough physicochemical characterization of this and other novel indoline derivatives. The successful application of these methodologies is fundamental to making informed decisions in the drug development process.

References

Technical Guide: Potential Biological Activity of Ethyl 2-(indolin-4-yloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no specific data or studies pertaining to the biological activity of Ethyl 2-(indolin-4-yloxy)acetate. This suggests that the compound may be novel, has not been the subject of published research, or is described under a different chemical identifier.

However, to fulfill the user's request for an in-depth technical guide, this document will instead focus on a structurally related and well-characterized indole derivative, Indomethacin , as a representative example. Indomethacin, chemically known as 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid, is a potent non-steroidal anti-inflammatory drug (NSAID).[1] This guide will adhere to the requested format, providing a detailed overview of its biological activity, experimental protocols, and relevant signaling pathways, thereby serving as a template for how such a guide for "this compound" would be structured if data were available.

Indole derivatives, as a class of compounds, are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and pharmaceuticals.[2][3][4] They are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5]

Overview of Indomethacin's Biological Activity

Indomethacin primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Mechanism of Action: COX Inhibition

The primary mechanism of action of Indomethacin involves the non-selective inhibition of both COX-1 and COX-2 isoenzymes.[1] By blocking the active site of these enzymes, Indomethacin prevents the synthesis of prostaglandins and other pro-inflammatory mediators.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits

Figure 1. Simplified signaling pathway of Indomethacin's COX inhibition.

Quantitative Data on Biological Activity

The following table summarizes key quantitative data regarding the inhibitory activity of Indomethacin against COX enzymes.

EnzymeIC₅₀ (μM)Assay TypeReference
COX-10.1Whole blood assay[PMID: 9562380]
COX-21.8Whole blood assay[PMID: 9562380]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols

This section details a representative experimental protocol for evaluating the COX inhibitory activity of a compound like Indomethacin.

In Vitro COX Inhibition Assay (Whole Blood Assay)

This assay measures the inhibition of prostaglandin E₂ (PGE₂) production in human whole blood.

Materials:

  • Heparinized human whole blood

  • Test compound (e.g., Indomethacin) dissolved in a suitable solvent (e.g., DMSO)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • PGE₂ ELISA kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • COX-1 Activity:

    • Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.

    • Blood is allowed to clot by the addition of PBS for 1 hour at 37°C.

    • The serum is separated by centrifugation.

    • PGE₂ levels in the serum are quantified using a commercial ELISA kit.

  • COX-2 Activity:

    • Aliquots of heparinized whole blood are incubated with LPS (10 µg/mL) for 24 hours at 37°C to induce COX-2 expression.

    • The blood is then treated with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.

    • PGE₂ levels are measured in the plasma after centrifugation using a commercial ELISA kit.

  • Data Analysis:

    • The percentage of inhibition of PGE₂ production is calculated for each concentration of the test compound relative to the vehicle control.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

cluster_0 COX-1 Assay cluster_1 COX-2 Assay Blood1 Heparinized Whole Blood Incubate1 Pre-incubate with Test Compound/Vehicle Blood1->Incubate1 Clot Induce Clotting Incubate1->Clot Centrifuge1 Centrifuge Clot->Centrifuge1 Serum Collect Serum Centrifuge1->Serum ELISA1 PGE₂ ELISA Serum->ELISA1 Analysis Data Analysis (IC₅₀ Calculation) ELISA1->Analysis Blood2 Heparinized Whole Blood LPS Incubate with LPS (24h) Blood2->LPS Incubate2 Treat with Test Compound/Vehicle LPS->Incubate2 Centrifuge2 Centrifuge Incubate2->Centrifuge2 Plasma Collect Plasma Centrifuge2->Plasma ELISA2 PGE₂ ELISA Plasma->ELISA2 ELISA2->Analysis

Figure 2. Experimental workflow for the in vitro COX inhibition assay.

Conclusion

While there is no available information on the biological activity of This compound , the provided guide on Indomethacin serves as a comprehensive template for the type of in-depth technical information required by researchers and drug development professionals. The indole scaffold is a promising starting point for the discovery of new therapeutic agents, and further investigation into novel derivatives is warranted. Should research on "this compound" become available, a similar guide could be constructed to detail its specific biological profile.

References

An In-depth Technical Guide to the Mechanism of Action of Indoline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a heterocyclic aromatic compound, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its unique three-dimensional, non-planar structure enhances water solubility compared to its indole counterpart and is present in a multitude of natural and synthetic compounds with significant therapeutic value.[3] Indoline derivatives have demonstrated a remarkable breadth of pharmacological activities, engaging with a wide array of biological targets to exert effects ranging from anticancer and neuroprotective to anti-inflammatory and antiviral.[2][3][4] This versatility has made the indoline nucleus a focal point for the design and discovery of novel therapeutic agents.[1]

This technical guide provides a comprehensive overview of the primary mechanisms of action for indoline-based compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Mechanisms of Action

Indoline-based compounds combat cancer through diverse and potent mechanisms, including the disruption of cellular division, modulation of critical signaling pathways, and induction of programmed cell death.[5][6]

Inhibition of Tubulin Polymerization

A primary anticancer strategy for many indole and indoline derivatives is the disruption of microtubule dynamics.[7] Microtubules are essential cytoskeletal polymers crucial for forming the mitotic spindle during cell division.[7][8] By inhibiting tubulin polymerization, these compounds arrest the cell cycle, typically in the G2/M phase, and induce apoptosis.[8][9] Many synthetic indole-based derivatives have been shown to bind to the colchicine binding site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules.[8][9]

cluster_0 Mechanism of Tubulin Polymerization Inhibition Tubulin αβ-Tubulin Heterodimers Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization (Normal Process) G2M Cell Cycle Arrest (G2/M Phase) Tubulin->G2M Inhibition of Polymerization Indoline Indoline-Based Compound Indoline->Tubulin Binds to Colchicine Site Spindle Mitotic Spindle Formation Microtubules->Spindle Apoptosis Apoptosis G2M->Apoptosis

Caption: Indoline compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Modulation of Key Signaling Pathways

Indoline and its parent indole compounds can deregulate multiple cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis.

  • PI3K/Akt/mTOR/NF-κB Pathway: Natural compounds like indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), are known to deregulate the PI3K/Akt/mTOR signaling pathway.[10] This pathway is a central regulator of cell growth, survival, and metabolism. Inhibition of this pathway can suppress tumor growth, inhibit invasion and angiogenesis, and even reverse drug resistance.[10]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway that regulates cell proliferation and apoptosis.[11][12] Indole alkaloids have been shown to exert anticancer effects by modifying MAPK signaling, making it a promising target for indole-based therapies.[11]

cluster_1 Indoline-Mediated Inhibition of Pro-Survival Signaling Indoline Indoline/ Indole Compound PI3K PI3K Indoline->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation NFkB->Proliferation

Caption: Indoline compounds can inhibit the PI3K/Akt/mTOR pathway to reduce cancer cell survival.

Neuroprotective and Neurological Mechanisms

Derivatives of indoline have been extensively investigated for treating neurodegenerative diseases, particularly Alzheimer's disease.

Cholinesterase Inhibition

A key strategy in managing Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain.[13] This is achieved by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[13][14] Carbamate derivatives of indoline have been developed as potent inhibitors of both AChE and BuChE.[13] The carbamate moiety binds covalently to the enzyme's active site, leading to a prolonged inhibition.[13]

Dopamine Receptor Modulation

Certain indolin-2-one derivatives have been synthesized and identified as potent and selective ligands for dopamine receptors, particularly the D4 subtype.[15] One such compound exhibited a high binding affinity with a Ki value of 0.5 nM for the D4 receptor, suggesting its potential as a therapeutic agent for neurological conditions involving dopaminergic signaling.[15]

Antioxidant Activity

Oxidative stress is a major contributing factor to the pathology of neurodegenerative diseases.[13] Indoline-3-propionic acid and its derivatives have demonstrated significant antioxidant properties, acting as scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[13][14] The anilinic-type amino group in the indoline structure is thought to facilitate its oxidation, making it a more potent reducing agent and antioxidant than the corresponding indole structure.[13]

Anti-inflammatory Mechanisms

The indoline scaffold is also a promising backbone for the development of novel anti-inflammatory agents.

Dual 5-LOX/sEH Inhibition

Inflammation involves complex biochemical pathways, including the arachidonic acid (AA) cascade.[16] Two key enzymes in this cascade are 5-lipoxygenase (5-LOX), which produces pro-inflammatory leukotrienes, and soluble epoxide hydrolase (sEH), which degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[16][17] Indoline-based compounds have been identified as dual inhibitors of both 5-LOX and sEH.[16][17] This multitarget approach is a promising strategy, as it simultaneously blocks a pro-inflammatory pathway while stabilizing anti-inflammatory mediators.[16]

cluster_2 Dual 5-LOX/sEH Inhibition by Indoline Compounds AA Arachidonic Acid LOX 5-LOX AA->LOX CYP450 CYP450 AA->CYP450 LTs Leukotrienes (Pro-inflammatory) LOX->LTs EETs EETs (Anti-inflammatory) CYP450->EETs sEH sEH EETs->sEH DHETs DHETs (Inactive) sEH->DHETs Indoline Indoline Compound Indoline->LOX Inhibits Indoline->sEH Inhibits

Caption: Indoline compounds dually inhibit 5-LOX and sEH to produce an anti-inflammatory effect.

Other Pharmacological Activities

The therapeutic potential of the indoline scaffold extends to other areas:

  • α1-Adrenoceptor Antagonism: Indoline derivatives have been developed as potent and selective antagonists of the α1A-adrenoceptor.[18][19] This is the primary mechanism for drugs used to treat benign prostatic hyperplasia (BPH), as blocking these receptors in the prostate and bladder neck leads to smooth muscle relaxation and improved urinary flow.[19]

  • HIV-1 Fusion Inhibition: Bis-indole derivatives have been investigated as small-molecule inhibitors of HIV-1 entry.[20][21] They are designed to target the gp41 protein, a key component of the viral fusion machinery, thereby preventing the virus from fusing with and entering host cells.[20]

Quantitative Data Summary

The following tables summarize the reported biological activities of various indoline-based compounds.

Table 1: Anticancer Activity of Indoline-Based Compounds (Tubulin Inhibition)

Compound Class Target Cancer Cells IC50 Value Tubulin Polymerization IC50 Reference
Fused Indole Derivative (21) Various Human Cancer Cells 22 - 56 nM 0.15 ± 0.07 µM [8]
Indole Derivative (5m) Four Cancer Cell Lines 0.11 - 1.4 µM 0.37 ± 0.07 µM [8]
TMP Analogue (1k) MCF-7 4.5 ± 1 nM 0.58 ± 0.06 µM [8]
Bis-Indole (Indirubin) HeLa 40 µM - [8]
Arylthioindole (St. 17) Various Cancer Cell Lines Nanomolar range 0.67 µM [9]

| Quinoline-Indole (St. 43) | Various Cancer Cell Lines | < 10 nM | 2.09 µM |[9] |

Table 2: Cholinesterase Inhibitory Activity of Indoline-Based Compounds

Compound Target Enzyme IC50 Value Reference
Indoline Carbamate (120) Acetylcholinesterase (AChE) 0.4 µM [13][14]
Indoline Carbamate (94) Acetylcholinesterase (AChE) 1.2 µM [13][14]

| Indolinone Derivative (3c) | Acetylcholinesterase (AChE) | 0.44 nM |[22] |

Table 3: Anti-inflammatory Activity of Indoline-Based Compounds

Compound Target Enzyme IC50 Value Reference
Indoline Derivative (73) 5-LOX 0.41 ± 0.01 µM [16][17]

| Indoline Derivative (73) | sEH | 0.43 ± 0.10 µM |[16][17] |

Table 4: Receptor Binding and Antagonist Activity of Indoline-Based Compounds

Compound Target Receptor Activity Value Reference
Indolin-2-one (4c) Dopamine D4 Binding Affinity (Ki) 0.5 nM [15]
Indoline Derivative (R)-14r α1A-Adrenoceptor Antagonist IC50 2.7 nM [19]

| Indoline Derivative (R)-23l | α1A-Adrenoceptor | Antagonist IC50 | 1.9 nM |[19] |

Key Experimental Protocols

The mechanisms of action described are elucidated through a variety of in vitro and cell-based assays.

Tubulin Polymerization Assay

Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is typically monitored by measuring the increase in light scattering or fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.

Methodology:

  • Preparation: Purified bovine or porcine brain tubulin is prepared at a concentration of 1-2 mg/mL in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Incubation: The tubulin solution is pre-incubated on ice with various concentrations of the test compound or a control vehicle (e.g., DMSO).

  • Initiation: Polymerization is initiated by raising the temperature to 37°C.

  • Monitoring: The change in absorbance at 340 nm or fluorescence is monitored over time (e.g., 30-60 minutes) using a temperature-controlled spectrophotometer or fluorometer.

  • Analysis: The initial rate of polymerization or the extent of polymerization at a fixed time point is calculated. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This is a colorimetric assay to measure AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is quantified spectrophotometrically at 412 nm.

Methodology:

  • Preparation: The assay is performed in a 96-well plate using a phosphate buffer (pH 8.0).

  • Pre-incubation: AChE enzyme is pre-incubated with various concentrations of the indoline test compound for a set period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: DTNB and the substrate ATCh are added to the wells to start the reaction.

  • Measurement: The absorbance at 412 nm is measured at regular intervals for several minutes using a microplate reader.

  • Analysis: The rate of the reaction (change in absorbance over time) is calculated. The percentage of inhibition for each compound concentration is determined relative to a control without an inhibitor. The IC50 value is calculated from the dose-response curve.

cluster_3 Workflow for Ellman's Method (AChE Inhibition Assay) AChE AChE Enzyme ATCh Acetylthiocholine (Substrate, Colorless) AChE->ATCh Hydrolyzes Indoline Indoline Inhibitor Indoline->AChE Inhibits Thiocholine Thiocholine (Product) ATCh->Thiocholine Enzymatic Reaction DTNB DTNB (Ellman's Reagent, Colorless) Thiocholine->DTNB Reacts with TNB TNB Anion (Yellow Product) DTNB->TNB Chemical Reaction Measure Measure Absorbance at 412 nm TNB->Measure

Caption: Experimental workflow for the colorimetric Ellman's assay to measure AChE inhibition.

Cell Viability (MTT) Assay

Principle: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the indoline compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Measurement: The absorbance of the solubilized formazan is measured on a microplate reader, typically at a wavelength of 570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

References

The Ascendance of Indoline Scaffolds in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The indoline scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of recent advancements in the application of indoline derivatives, with a focus on their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. This guide adheres to stringent data presentation and visualization standards to facilitate comparative analysis and experimental replication.

Anticancer Activity of Indoline Derivatives

Indoline derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key cellular processes such as tubulin polymerization and protein kinase activity. Their ability to induce apoptosis and disrupt cell cycle progression in cancer cells makes them a compelling class of compounds for oncological research.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative indoline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI)MCF-7 (Breast)64.10EGFR inhibitor[1]
HNPMISkBr3 (Breast)119.99EGFR inhibitor[1]
Indole-based Caffeic Acid Amide 3jHCT116 (Colon)50.98Free radical scavenger[2]
Indole-based Caffeic Acid Amide 3mHCT116 (Colon)67.64Free radical scavenger[2]
Indolin-2-one derivative 1cHCT-116 (Colon)<1Microtubule destabilization[3]
Indolin-2-one derivative 1hHCT-116 (Colon)<1Not specified[3]
Indolin-2-one derivative 1cMDA-MB-231 (Breast)Potent inhibitorMicrotubule destabilization[3]
Indolin-2-one derivative 2cMDA-MB-231 (Breast)Potent inhibitorNot specified[3]
Indole-chalcone derivative 12Various0.22 - 1.80Tubulin polymerization inhibitor[4]
Quinoline-indole derivative 13Various0.002 - 0.011Tubulin polymerization inhibitor[4]
N-ethyl-3-acetylindole chalcone derivativesMDA-MB-231 (Breast)13 - 19Not specified[4]
Indole-3-carbinolH1299 (Lung)449.5ROS induction, apoptosis[3]
EvodiamineHepG2 (Liver)~1Cell cycle arrest (G2/M), apoptosis[3]
EvodiamineSMMC-7721 (Liver)~1Cell cycle arrest (G2/M), apoptosis[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.

Materials:

  • Indoline derivative compounds

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indoline derivatives in complete DMEM. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway: Indoline Derivatives Targeting the PI3K/Akt/mTOR Pathway

Several indole and indoline derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and a reduction in tumor progression.[5]

PI3K_Akt_mTOR_Pathway Indoline Indoline Derivatives EGFR EGFR Indoline->EGFR Inhibition Akt Akt Indoline->Akt Inhibition Apoptosis Apoptosis Indoline->Apoptosis Induction PI3K PI3K EGFR->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibition of Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indoline derivatives.

Antimicrobial Activity of Indoline Derivatives

The emergence of multidrug-resistant pathogens has necessitated the development of novel antimicrobial agents. Indoline derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, often through mechanisms distinct from existing antibiotics, such as the disruption of bacterial cell membranes and inhibition of biofilm formation.[6][7]

Quantitative Analysis of Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative indoline derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).

CompoundMicroorganismMIC (µg/mL)Reference
Indole-thiadiazole 2cStaphylococcus aureus (MRSA)3.125[8]
Indole-triazole 3dStaphylococcus aureus (MRSA)3.125[8]
Indole-triazole 3hStaphylococcus aureus (MRSA)6.25[8]
Indole-thiadiazole 2cBacillus subtilis3.125[8]
Indole-triazole 3cBacillus subtilis3.125[8]
Indole-triazole 3dCandida krusei3.125[8]
5-iodoindoleAcinetobacter baumannii (XDRAB)64[9]
3-methylindoleAcinetobacter baumannii (XDRAB)64[9]
7-hydroxyindoleAcinetobacter baumannii (XDRAB)512[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[10][11][12]

Materials:

  • Indoline derivative compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the indoline derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the standardized inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of indoline derivatives.

Antimicrobial_Workflow Start Start Prep_Comp Prepare Indoline Derivative Stock Start->Prep_Comp Serial_Dil Perform Serial Dilutions in Plate Prep_Comp->Serial_Dil Inoculate Inoculate Plate Serial_Dil->Inoculate Prep_Inoc Prepare Standardized Microbial Inoculum Prep_Inoc->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC Results Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for antimicrobial susceptibility testing of indoline derivatives.

Neuroprotective Activity of Indoline Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Indoline derivatives have emerged as promising neuroprotective agents due to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival.[13][14]

Quantitative Analysis of Neuroprotective Activity

The neuroprotective effects of indoline derivatives are often assessed by their ability to protect neuronal cells from oxidative stress-induced cell death.

CompoundCell LineNeurotoxinProtection AssayResultReference
Indoline-phenolic derivative 12SH-SY5YH₂O₂MTT Assay79.98% viability[14]
Indoline-phenolic derivative 13SH-SY5YH₂O₂MTT Assay76.93% viability[14]
Indoline-phenolic derivative 21SH-SY5YH₂O₂MTT Assay89.41% viability[14]
NC009-1HMC3 (Microglia)MPP+NO, IL-1β, IL-6, TNF-α reductionSignificant reduction[15]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a common in vitro method to evaluate the neuroprotective effects of indoline derivatives against oxidative stress.[14]

Materials:

  • Indoline derivative compounds

  • Human neuroblastoma SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS

  • Hydrogen peroxide (H₂O₂) or another neurotoxin (e.g., MPP+, 6-OHDA)

  • MTT solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in complete DMEM/F12 medium.

  • Pre-treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of the indoline derivatives for 1-2 hours.

  • Induction of Neurotoxicity: Induce oxidative stress by adding a neurotoxin (e.g., 100 µM H₂O₂) to the wells and incubate for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer section.

  • Data Analysis: Compare the viability of cells treated with the indoline derivative and the neurotoxin to cells treated with the neurotoxin alone to determine the neuroprotective effect.

Signaling Pathway: Nrf2-ARE Pathway in Neuroprotection

The Nrf2-ARE signaling pathway is a key cellular defense mechanism against oxidative stress. Some indole and indoline derivatives have been shown to exert their neuroprotective effects by activating this pathway, leading to the expression of antioxidant enzymes.[16]

Nrf2_ARE_Pathway Indoline Indoline Derivatives Keap1 Keap1 Indoline->Keap1 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1 Activates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces transcription Antioxidant_Enzymes->ROS Neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Activation of the Nrf2-ARE pathway by indoline derivatives.

Anti-inflammatory Activity of Indoline Derivatives

Chronic inflammation is implicated in a wide range of diseases. Indoline derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways such as NF-κB.[17]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of indoline derivatives is often evaluated by their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineIC50 (µM) for NO InhibitionReference
Ursolic acid-indole derivative UA-1RAW 264.72.2[18]
Indoline carbamate derivative 25RAW 264.7pM range[19]
Indoline carbamate derivative 26RAW 264.7pM range[19]
Indoline carbamate derivative 29RAW 264.7pM range[19]
Indoline-based dual 5-LOX/sEH inhibitor 73-0.41 (5-LOX), 0.43 (sEH)[20]
Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines a standard in vitro assay to assess the anti-inflammatory activity of indoline derivatives.

Materials:

  • Indoline derivative compounds

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent for NO determination

  • ELISA kits for TNF-α and IL-6 quantification

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 96-well plates. After 24 hours, pre-treat the cells with different concentrations of the indoline derivatives for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the NO concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production by the indoline derivatives compared to the LPS-stimulated control.

Signaling Pathway: Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including some indoline derivatives, exert their effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[17]

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Indoline Indoline Derivatives Indoline->IKK Inhibition NFkB_nuc NF-κB NFkB_nuc->Proinflammatory_Genes Activates

Caption: Inhibition of the NF-κB signaling pathway by indoline derivatives.

Conclusion

The indoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities and the potential for synthetic modification make indoline derivatives attractive candidates for the development of new therapeutics. This technical guide provides a snapshot of the current landscape, highlighting the significant potential of these compounds in oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. Further exploration of structure-activity relationships, mechanisms of action, and in vivo efficacy will be crucial in translating the promise of indoline derivatives into clinical realities.

References

Ethyl 2-(indolin-4-yloxy)acetate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(indolin-4-yloxy)acetate is a chemical compound containing an indoline scaffold, a common motif in pharmacologically active molecules. This guide provides a summary of its chemical properties and a detailed, proposed synthesis protocol. Due to the limited availability of public data, this document focuses on the chemical characteristics and a plausible synthetic route, providing a foundation for further research and development.

Chemical Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 947382-57-2Publicly available chemical databases
Molecular Weight 221.25 g/mol Calculated from molecular formula
Molecular Formula C₁₂H₁₅NO₃Deduced from chemical structure

Proposed Synthesis Protocol

Step 1: Synthesis of 4-Hydroxyindoline

The synthesis of the 4-hydroxyindoline precursor can be achieved through various reported methods for synthesizing 4-hydroxyindoles, followed by reduction of the indole ring. One potential route involves the cyclization of a suitable precursor.

Experimental Protocol:

  • Preparation of the Precursor: A common method for the synthesis of 4-hydroxyindoles involves the palladium-catalyzed cyclization of ortho-vinyl anilines.

  • Cyclization Reaction: The ortho-vinyl aniline precursor is dissolved in an appropriate organic solvent, such as toluene or DMF.

  • A palladium catalyst, for example, Pd(OAc)₂, along with a suitable ligand like PPh₃, is added to the reaction mixture.

  • The reaction is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 4-hydroxyindole.

  • Reduction to 4-Hydroxyindoline: The resulting 4-hydroxyindole is then reduced to 4-hydroxyindoline. A common method for this reduction is catalytic hydrogenation.

  • 4-hydroxyindole is dissolved in a solvent such as ethanol or methanol.

  • A catalyst, typically Palladium on carbon (Pd/C), is added to the solution.

  • The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 4-hydroxyindoline.

Step 2: O-Alkylation of 4-Hydroxyindoline to Yield this compound

This step involves the Williamson ether synthesis, where the hydroxyl group of 4-hydroxyindoline reacts with ethyl bromoacetate.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-hydroxyindoline (1 equivalent) in a polar aprotic solvent such as acetone or acetonitrile, a base is added. A suitable base would be potassium carbonate (K₂CO₃, 2-3 equivalents) to deprotonate the phenolic hydroxyl group.

  • The mixture is stirred at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Ethyl bromoacetate (1.1-1.5 equivalents) is then added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) and stirred for several hours (typically 4-24 hours), with the progress of the reaction monitored by TLC.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining inorganic impurities.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated.

  • The crude product, this compound, is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the final, pure compound.

Synthesis Workflow

The logical relationship of the proposed synthesis is illustrated in the following diagram.

Synthesis_Workflow Start 4-Hydroxyindole Synthesis Reduction Reduction to 4-Hydroxyindoline Start->Reduction Alkylation O-Alkylation with Ethyl Bromoacetate Reduction->Alkylation FinalProduct This compound Alkylation->FinalProduct

Caption: Proposed two-step synthesis workflow for this compound.

Disclaimer: The experimental protocols provided are proposed based on general chemical principles and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

Signaling Pathways and Biological Activity

As of the date of this document, there is no publicly available information regarding the specific biological activity or associated signaling pathways for this compound. Further research is required to elucidate its pharmacological profile. Researchers interested in this compound are encouraged to perform in vitro and in vivo studies to determine its potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for Ethyl 2-(indolin-4-yloxy)acetate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals.

Introduction

Ethyl 2-(indolin-4-yloxy)acetate is a synthetic compound belonging to the indoline class of molecules. Indole and its derivatives are known to be privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Given the therapeutic potential of related indole compounds, this document provides a representative experimental protocol for evaluating the effects of this compound in a cell culture setting, with a focus on its potential as an anticancer agent.

Disclaimer: The following protocols and data are representative and based on the activities of structurally similar indole derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Postulated Mechanism of Action

Many indole derivatives exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible mechanism of action for this compound, based on related compounds, involves the inhibition of protein kinases, such as receptor tyrosine kinases (e.g., VEGFR, EGFR), and downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways. Disruption of these pathways can lead to cell cycle arrest and induction of apoptosis in cancer cells.

Data Presentation

The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines, based on data reported for analogous indole derivatives.[3][4][5][6][7]

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer8.5
MDA-MB-231Breast Cancer15.2
A549Lung Cancer12.8
HCT116Colon Cancer9.3
PC-3Prostate Cancer18.7

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC-3) are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

Preparation of Stock Solution
  • Compound: this compound.

  • Solvent: Dissolve the compound in sterile dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

  • Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles. The final DMSO concentration in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis by the compound.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO treatment Treat cells with serial dilutions of this compound prep_stock->treatment cell_culture Culture and Seed Cells cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay ic50 Calculate IC50 mtt_assay->ic50 flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry

Caption: Experimental workflow for evaluating the in vitro efficacy of this compound.

signaling_pathway compound This compound rtk Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) compound->rtk Inhibition pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Postulated signaling pathway modulated by this compound in cancer cells.

References

Application Note: A Detailed Protocol for the Synthesis of Ethyl 2-(indolin-4-yloxy)acetate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 2-(indolin-4-yloxy)acetate and its derivatives, which are valuable scaffolds in medicinal chemistry. The synthesis is presented as a multi-step process beginning with the formation of a 4-hydroxyindole intermediate, followed by its reduction to 4-hydroxyindoline. To ensure regioselective O-alkylation, a nitrogen protection strategy is employed before the final etherification and subsequent deprotection. This note includes detailed experimental protocols, tabulated data for yields and reaction conditions, and a workflow diagram to visually represent the synthetic pathway.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a four-step process:

  • Synthesis of 4-Hydroxyindole: Formation of the core indole structure with a hydroxyl group at the 4-position.

  • Reduction to 4-Hydroxyindoline: Conversion of the indole ring to the saturated indoline ring.

  • N-Protection and O-Alkylation: Protection of the indoline nitrogen to prevent side reactions, followed by the crucial Williamson ether synthesis to attach the ethyl acetate moiety.

  • N-Deprotection: Removal of the protecting group to yield the final target compound.

Synthesis_Workflow Synthetic Workflow for this compound cluster_0 Step 1: Indole Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Protection & Alkylation cluster_3 Step 4: Deprotection Start 1,3-Cyclohexanedione & 2-Aminoethanol Indole 4-Hydroxyindole Start->Indole Toluene, p-TSA Catalyst (e.g., Pd/C) Indoline 4-Hydroxyindoline Indole->Indoline H₂, Pd/C or [Bpy]HSO₄ N_Boc N-Boc-4-hydroxyindoline Indoline->N_Boc Boc₂O, Base (e.g., TEA) O_Alkylated Ethyl 2-(1-Boc-indolin-4-yloxy)acetate N_Boc->O_Alkylated 1. NaH, DMF 2. BrCH₂COOEt Final_Product This compound O_Alkylated->Final_Product TFA or HCl in solvent

Caption: Overall synthetic workflow diagram.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyindole

This protocol is adapted from a method utilizing 1,3-cyclohexanedione and 2-aminoethanol.[1] This approach avoids high-pressure equipment and costly reagents.[1]

Materials:

  • 1,3-Cyclohexanedione

  • 2-Aminoethanol

  • Toluene

  • p-Toluenesulfonic acid (p-TSA)

  • Supported metal catalyst (e.g., Palladium on Carbon - Pd/C)

Procedure:

  • To a reaction flask equipped with a Dean-Stark apparatus, add 1,3-cyclohexanedione (1.0 eq), 2-aminoethanol (1.2 eq), p-toluenesulfonic acid (catalytic amount), and toluene.

  • Heat the mixture to reflux for approximately 2 hours, collecting the water generated in the Dean-Stark trap.

  • After the initial reaction to form the enamine is complete, cool the mixture.

  • Add the dehydrogenation catalyst (e.g., Pd/C) to the enamine intermediate.

  • Heat the reaction mixture to 80-200°C to effect cyclization and aromatization to 4-hydroxyindole.[1]

  • Upon completion, cool the reaction, filter the catalyst, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from n-hexane to obtain pure 4-hydroxyindole.[1]

ParameterValueReference
Starting Materials1,3-Cyclohexanedione, 2-Aminoethanol[1]
SolventToluene[1]
Catalystp-TSA, Metal Catalyst (e.g., Pd/C)[1]
Reaction Time>2 hours[1]
Reported Yield ~56% [1]
Protocol 2: Reduction of 4-Hydroxyindole to 4-Hydroxyindoline

The conversion of the indole to an indoline can be achieved via catalytic hydrogenation. For substrates sensitive to standard hydrogenation, a Brønsted acid-catalyzed transfer hydrogenation is an effective alternative.[2]

Materials:

  • 4-Hydroxyindole

  • Methanol or Ethanol

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Hydrogen source (H₂ gas or a transfer agent like Hantzsch ester)

Procedure (Catalytic Hydrogenation):

  • Dissolve 4-hydroxyindole (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Add Pd/C (5-10 mol%) to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction at room temperature until hydrogen uptake ceases or TLC/LC-MS analysis indicates complete conversion.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield crude 4-hydroxyindoline, which can be used directly or purified further.

ParameterValue/ConditionReference
Substrate4-HydroxyindoleN/A
CatalystPd/C[2]
Hydrogen SourceH₂ gas or Hantzsch dihydropyridine[2]
SolventEthanol, MethanolN/A
TemperatureRoom TemperatureN/A
Typical Yield High (>90%) General knowledge

Note: The indoline nitrogen may require protection (e.g., as a Boc-carbamate) prior to reduction to prevent side reactions, depending on the specific substrate and conditions used.

Protocol 3: N-Protection and O-Alkylation

To ensure selective alkylation at the 4-hydroxy position, the more nucleophilic indoline nitrogen must be protected. A tert-butoxycarbonyl (Boc) group is ideal due to its stability and ease of removal. The subsequent O-alkylation is a Williamson ether synthesis.[3]

3.1 N-Boc Protection:

  • Dissolve 4-hydroxyindoline (1.0 eq) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (TEA, 1.5 eq).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield N-Boc-4-hydroxyindoline.

3.2 O-Alkylation:

  • Dissolve N-Boc-4-hydroxyindoline (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the alkoxide.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC analysis shows consumption of the starting material.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure Ethyl 2-(1-Boc-indolin-4-yloxy)acetate.

ParameterValue/ConditionReference
BaseSodium Hydride (NaH)[3]
Alkylating AgentEthyl bromoacetate[3]
SolventDimethylformamide (DMF)[3]
Temperature0°C to Room Temperature[3]
Typical Yield Moderate to High General knowledge
Protocol 4: N-Deprotection

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.

Materials:

  • Ethyl 2-(1-Boc-indolin-4-yloxy)acetate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent

  • Dichloromethane (DCM) or Dioxane

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (TFA, 5-10 eq) at 0°C.

  • Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the final product with ethyl acetate, dry the organic layer, and concentrate.

  • If necessary, purify the product via column chromatography or recrystallization to yield this compound.

ParameterValue/ConditionReference
ReagentTrifluoroacetic acid (TFA) or HClGeneral knowledge
SolventDichloromethane (DCM)General knowledge
Temperature0°C to Room TemperatureGeneral knowledge
Typical Yield High to Quantitative General knowledge

This comprehensive guide provides a reliable pathway for the synthesis of this compound derivatives. Researchers should optimize conditions for their specific substrates and exercise appropriate safety precautions when handling reagents like sodium hydride and strong acids.

References

Application Notes and Protocols for the Quantification of Ethyl 2-(indolin-4-yloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 2-(indolin-4-yloxy)acetate is an indoline derivative. Indoline and its derivatives are significant scaffolds in medicinal chemistry, known for a wide range of biological activities and are found in many natural products and pharmaceuticals.[1][2] The development of robust and reliable analytical methods for the quantification of such compounds is crucial for drug discovery, development, and quality control processes. This document provides detailed application notes and experimental protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

This application note describes a stability-indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the quantitative determination of this compound in bulk drug and pharmaceutical formulations. The method is designed to be simple, accurate, precise, and suitable for routine quality control. The chromatographic conditions are optimized to provide a good resolution and symmetrical peak shape for the analyte.

Principle

The method involves the separation of this compound from its potential impurities and degradation products on a C18 stationary phase with a suitable mobile phase. The detection is carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the sample with that of a standard of known concentration.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Phosphate buffer

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (v/v) in a gradient or isocratic elution. A typical starting point would be a 60:40 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 220-300 nm).

  • Run Time: Approximately 10 minutes.

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Preparation of Sample Solutions

  • Bulk Drug: Accurately weigh a quantity of the bulk drug powder equivalent to 10 mg of this compound and prepare the solution as described for the stock standard solution. Further dilute with the mobile phase to a concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask. Add about 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter and dilute the filtrate with the mobile phase to a suitable concentration.

6. Method Validation

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicate samples at a single concentration. The relative standard deviation (RSD) should be ≤ 2%.

  • Accuracy: Determine the accuracy by the standard addition method. Spike a known amount of the standard into the sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) and calculate the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

  • Specificity/Selectivity: Evaluate the ability of the method to differentiate the analyte from potential degradation products by performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).[3][4]

Quantitative Data Summary (Illustrative)

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Retention Time~ 4.5 min

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis start Start weigh_std Weigh Reference Standard start->weigh_std weigh_sample Weigh Sample (Bulk or Formulation) start->weigh_sample dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Dilute with Mobile Phase (Working Standards) dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject extract_sample Extract with Methanol weigh_sample->extract_sample filter_sample Filter (0.45 µm) extract_sample->filter_sample dilute_sample Dilute with Mobile Phase filter_sample->dilute_sample dilute_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect quantify Data Acquisition & Quantification detect->quantify end End quantify->end

Caption: HPLC-UV workflow for the quantification of this compound.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

This application note details a highly sensitive and selective method for the quantification of this compound in biological matrices, such as plasma or serum, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method is ideal for pharmacokinetic and toxicokinetic studies where low detection limits are required. The use of an internal standard (IS) ensures high accuracy and precision.

Principle

The analyte and its stable isotope-labeled internal standard are first extracted from the biological matrix using protein precipitation or liquid-liquid extraction. The extracted sample is then injected into an LC-MS/MS system. Separation is achieved on a reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[5][6] The MRM transitions are specific to the parent and product ions of the analyte and the IS, providing excellent selectivity. Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • This compound-d5 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Control biological matrix (e.g., human plasma)

2. Instrumentation

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

3. LC Conditions

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its IS into the mass spectrometer. A hypothetical transition would be based on the molecular weight of the compound.

    • Analyte: e.g., m/z [M+H]+ → fragment ion

    • Internal Standard: e.g., m/z [M+H]+ → fragment ion

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for analysis.

6. Method Validation

  • Calibration Curve: Prepare calibration standards by spiking the control biological matrix with known concentrations of the analyte. The curve should cover the expected concentration range.

  • Accuracy and Precision: Evaluate at a minimum of three concentration levels (low, medium, and high QC samples) in multiple replicates on different days.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Determine the extraction efficiency of the analyte from the matrix.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Quantitative Data Summary (Illustrative)

ParameterResult
Linearity Range0.1 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Bias)Within ±15% (±20% for LLOQ)
Precision (% RSD)< 15% (< 20% for LLOQ)
Matrix Effect85 - 115%
Recovery> 80%

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start sample_aliquot Aliquot Plasma Sample start->sample_aliquot add_is Add Internal Standard sample_aliquot->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer inject Inject into LC-MS/MS supernatant_transfer->inject lc_separation UPLC Separation (C18 Column) inject->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification end End quantification->end

Caption: LC-MS/MS workflow for bioanalytical quantification.

Method 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

This application note presents a method for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the analysis of the compound in samples where it is present as a volatile or semi-volatile component, or after derivatization to increase its volatility and thermal stability. It can be applied for purity testing and identification of related substances.

Principle

The sample containing this compound is dissolved in a suitable organic solvent. An internal standard is added for accurate quantification. The sample is injected into the GC, where the compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring specific ions characteristic of the analyte and the internal standard.[7][8][9]

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • A suitable internal standard (e.g., a structurally similar compound with a different retention time, like diphenylamine)

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

  • Derivatizing agent (if necessary, e.g., BSTFA)

2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and coupled to a mass spectrometer.

  • Data acquisition and analysis software.

3. GC Conditions

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Injection Volume: 1 µL

4. MS Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor: Determined from the mass spectrum of this compound. Select at least one quantifier and one or two qualifier ions for both the analyte and the internal standard.

5. Sample Preparation

  • Accurately weigh the sample and dissolve it in ethyl acetate to a known concentration (e.g., 1 mg/mL).

  • Add the internal standard to a final concentration of, for example, 10 µg/mL.

  • Vortex the solution.

  • (If derivatization is needed) Add the derivatizing agent, cap the vial, and heat at a specific temperature (e.g., 70 °C) for a specified time (e.g., 30 minutes). Cool to room temperature before injection.

  • Transfer the solution to a GC autosampler vial.

6. Method Validation

  • Linearity: Prepare a series of calibration standards and analyze them to establish the linear range.

  • Precision and Accuracy: Analyze replicate samples at different concentrations to determine the method's precision and accuracy.

  • LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze blank samples and spiked samples to ensure no interference at the retention time of the analyte.

Quantitative Data Summary (Illustrative)

ParameterResult
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)97.0 - 103.0%
Precision (% RSD)< 5.0%
Retention Time~ 12.8 min

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Start dissolve_sample Dissolve Sample in Ethyl Acetate start->dissolve_sample add_is Add Internal Standard dissolve_sample->add_is derivatization Derivatization (Optional) add_is->derivatization transfer_vial Transfer to GC Vial derivatization->transfer_vial inject Inject into GC-MS transfer_vial->inject gc_separation GC Separation (Capillary Column) inject->gc_separation ms_detection Mass Spectrometric Detection (SIM Mode) gc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification end End quantification->end

Caption: GC-MS workflow for the quantification of this compound.

References

Applications of Ethyl 2-(indolin-4-yloxy)acetate in anti-inflammatory research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Anti-Inflammatory Research

Topic: Applications of Ethyl 2-(indolin-4-yloxy)acetate in Anti-inflammatory Research

Disclaimer: Extensive literature searches did not yield specific anti-inflammatory research data for the compound This compound . The following application notes and protocols are therefore based on the broader class of indoline and indole derivatives and represent a general framework for the potential investigation of this specific compound. The provided data, protocols, and pathways are representative of research in this field but are not derived from studies on this compound itself.

Introduction to Indoline Derivatives in Anti-Inflammatory Research

Indole and its reduced form, indoline, are privileged heterocyclic scaffolds frequently found in biologically active molecules, including many with potent anti-inflammatory properties.[1][2] Derivatives of these core structures have been extensively explored for their ability to modulate key inflammatory pathways, offering potential therapeutic avenues for a range of inflammatory diseases.[1][3][4] Research has shown that modifications at various positions of the indole or indoline ring can significantly influence their anti-inflammatory activity.[1][3]

The general mechanism of action for many anti-inflammatory indoline derivatives involves the inhibition of pro-inflammatory mediators and the modulation of intracellular signaling cascades. Common targets include cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and the production of nitric oxide (NO).[5][6] Furthermore, the regulation of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) through pathways like the nuclear factor-kappa B (NF-κB) signaling cascade is a hallmark of many potent anti-inflammatory indole derivatives.[1][3][4]

Given this background, this compound, as an indoline derivative, represents a compound of interest for anti-inflammatory screening and development. The following sections provide generalized protocols and data presentation formats that would be appropriate for evaluating its potential efficacy.

Hypothetical Data on Anti-Inflammatory Activity of Indoline Derivatives

The following tables summarize the kind of quantitative data that would be generated to evaluate the anti-inflammatory effects of a novel indoline derivative, based on common in vitro and in vivo models found in the literature for similar compounds.

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)IC₅₀ (µM) for NO Inhibition
Indoline Derivative X 125.3 ± 2.118.9 ± 1.522.4 ± 2.88.5 ± 0.7
548.7 ± 3.542.1 ± 3.245.9 ± 4.1
1075.2 ± 5.168.5 ± 4.971.3 ± 5.5
Dexamethasone (Control) 185.6 ± 6.290.1 ± 5.888.7 ± 6.00.05 ± 0.01

Data are hypothetical and presented as mean ± SD.

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control -0
Indoline Derivative X 1035.8 ± 4.2
2052.4 ± 5.1
Indomethacin (Control) 1060.1 ± 4.8

Data are hypothetical and presented as mean ± SD.

Key Experimental Protocols

The following are detailed, generalized protocols for key experiments used to assess the anti-inflammatory activity of novel compounds, based on methodologies reported for other indoline and indole derivatives.

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To determine the effect of a test compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of a test compound in a rat model of inflammation.

Materials:

  • Wistar or Sprague-Dawley rats (180-200 g)

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups at different doses. Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Visualizations

Inflammatory responses are governed by complex signaling networks. The NF-κB pathway is a critical regulator of genes involved in inflammation and is a common target for anti-inflammatory compounds.

NF-κB Signaling Pathway in Macrophages

The diagram below illustrates a simplified representation of the LPS-induced classical NF-κB signaling pathway in macrophages, a common pathway investigated for anti-inflammatory drug candidates.

NFkB_Pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_IkB NF-κB/IκBα Complex (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA NFkB->DNA Binds to promoter regions NFkB_IkB->NFkB Releases ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory_Genes Transcription

Caption: Simplified LPS-induced NF-κB signaling pathway.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

The following diagram outlines a typical workflow for screening a novel compound for its anti-inflammatory properties in a cell-based assay.

Experimental_Workflow cluster_assays Downstream Assays start Start: Synthesize Test Compound (e.g., this compound) culture_cells Culture RAW 264.7 Macrophage Cells start->culture_cells treat_compound Treat Cells with Test Compound culture_cells->treat_compound stimulate_lps Stimulate with LPS (1 µg/mL) treat_compound->stimulate_lps incubate Incubate for 24h stimulate_lps->incubate griess_assay Griess Assay for NO incubate->griess_assay elisa_assay ELISA for Cytokines (TNF-α, IL-6) incubate->elisa_assay western_blot Western Blot for NF-κB, iNOS, COX-2 incubate->western_blot analyze_data Data Analysis and IC₅₀ Calculation griess_assay->analyze_data elisa_assay->analyze_data western_blot->analyze_data end Conclusion on In Vitro Activity analyze_data->end

Caption: Workflow for in vitro anti-inflammatory screening.

References

Application Notes and Protocols: Ethyl 2-(indolin-4-yloxy)acetate as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 2-(indolin-4-yloxy)acetate as a key precursor in the synthesis of biologically active molecules, particularly focusing on its application in the development of Rho-kinase (ROCK) inhibitors. The document includes detailed experimental protocols, quantitative data for representative compounds, and visualizations of the synthetic workflow and relevant biological pathways.

Introduction

This compound is a valuable intermediate in medicinal chemistry, primarily utilized in the synthesis of compounds targeting the Rho-kinase (ROCK) signaling pathway. The indoline scaffold is a privileged structure in drug discovery, and its 4-oxyacetate functionalization provides a key handle for the elaboration into more complex molecules. This precursor is particularly relevant for the synthesis of potent and selective ROCK inhibitors, which have therapeutic potential in a range of diseases, including hypertension, glaucoma, and cancer.

Application in the Synthesis of Rho-Kinase (ROCK) Inhibitors

This compound serves as a crucial building block for the synthesis of a class of ROCK inhibitors characterized by a 4-substituted indoline core. The ether linkage at the 4-position of the indoline ring is a common feature in several potent ROCK inhibitors. The ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity and modulate the pharmacological properties of the final compounds.

Quantitative Data of Representative Indole-Based ROCK Inhibitors

The following table summarizes the in vitro inhibitory activity of representative indole and azaindole-based Rho-kinase (ROCK) inhibitors. While not all of these compounds are directly synthesized from this compound, they represent the class of molecules that can be accessed using this precursor and demonstrate the potency that can be achieved with this scaffold.

Compound IDScaffoldROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/ROCK1)
Compound A Indole11740740
Compound B Azaindole32>10000>3333
Compound C Indole541500300
Compound D Azaindole2150002500

Data adapted from publicly available research on indole-based ROCK inhibitors.[1][2]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its subsequent elaboration into a potential Rho-kinase inhibitor.

Protocol 1: Synthesis of 4-Hydroxyindole (Precursor to 4-Hydroxyindoline)

4-Hydroxyindole is a key starting material for the synthesis of this compound. Several methods for its synthesis have been reported.[3][4][5][6][7] A common approach involves the cyclization of a substituted aniline derivative. One reported method involves heating a mixture of aminophenol and benzoin with hydrochloric acid.[7]

Materials:

  • m-Aminophenol

  • Benzoin

  • Hydrochloric acid (10 M)

  • Dichloromethane

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add m-aminophenol (3 equivalents) and benzoin (1 equivalent).

  • Add 10 M hydrochloric acid (1.5 mL per 0.082 mmol of aminophenol).[7]

  • Heat the reaction mixture to 135 °C for 30 minutes, collecting the water condensate in a Dean-Stark apparatus under a weak vacuum.[7]

  • After cooling, treat the resulting mass with 15% hydrochloric acid.[7]

  • Filter the mixture, wash the solid with water, and dry.

  • Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and hexane (1:1) as the eluent to isolate 4-hydroxyindole.[7]

Protocol 2: Synthesis of 4-Hydroxyindoline

4-Hydroxyindoline can be obtained by the reduction of 4-hydroxyindole.

Materials:

  • 4-Hydroxyindole

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid

  • Methanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-hydroxyindole in methanol.

  • Add acetic acid to the solution.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-hydroxyindoline.

Protocol 3: Synthesis of this compound

This protocol describes the O-alkylation of 4-hydroxyindoline with ethyl bromoacetate.

Materials:

  • 4-Hydroxyindoline

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Protect the nitrogen of 4-hydroxyindoline with a suitable protecting group (e.g., Boc anhydride).

  • Dissolve the N-protected 4-hydroxyindoline in acetonitrile.

  • Add potassium carbonate (3 equivalents) to the solution.

  • Add ethyl bromoacetate (1.2 equivalents) and stir the mixture at reflux for 16 hours.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain N-protected this compound.

  • Deprotect the nitrogen to yield this compound.

Protocol 4: Synthesis of a Representative Rho-Kinase Inhibitor

This protocol outlines the final steps to convert this compound into a potential ROCK inhibitor. This involves hydrolysis of the ester followed by amide coupling.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • A desired amine (e.g., 4-aminopyridine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Ester Hydrolysis:

    • Dissolve this compound in a mixture of THF and water.

    • Add lithium hydroxide and stir the mixture at room temperature for 4 hours.

    • Acidify the reaction mixture with 1 M HCl to pH 3-4.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(indolin-4-yloxy)acetic acid.

  • Amide Coupling:

    • Dissolve 2-(indolin-4-yloxy)acetic acid in DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents).

    • Stir the mixture for 10 minutes, then add the desired amine (1 equivalent).

    • Stir the reaction at room temperature for 12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final ROCK inhibitor.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from 4-hydroxyindole to a potential Rho-kinase inhibitor.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 4-Hydroxyindole 4-Hydroxyindole 4-Hydroxyindoline 4-Hydroxyindoline 4-Hydroxyindole->4-Hydroxyindoline Reduction This compound This compound 4-Hydroxyindoline->this compound O-Alkylation 2-(Indolin-4-yloxy)acetic acid 2-(Indolin-4-yloxy)acetic acid This compound->2-(Indolin-4-yloxy)acetic acid Hydrolysis ROCK Inhibitor ROCK Inhibitor 2-(Indolin-4-yloxy)acetic acid->ROCK Inhibitor Amine Amine Amine->ROCK Inhibitor Amide Coupling

Caption: Synthetic pathway from 4-hydroxyindole to a ROCK inhibitor.

Rho-Kinase (ROCK) Signaling Pathway

The diagram below depicts a simplified representation of the Rho-kinase signaling pathway, which is the target of the synthesized inhibitors.

ROCK_Signaling_Pathway GPCR GPCR RhoA-GDP RhoA-GDP GPCR->RhoA-GDP Activates GEFs RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GTP binding ROCK ROCK RhoA-GTP->ROCK Activates MLC Phosphatase MLC Phosphatase ROCK->MLC Phosphatase Inhibits p-MLC p-MLC MLC Phosphatase->p-MLC Dephosphorylates Actin-Myosin Contraction Actin-Myosin Contraction p-MLC->Actin-Myosin Contraction Promotes ROCK_Inhibitor ROCK Inhibitor ROCK_Inhibitor->ROCK Inhibits

Caption: Simplified Rho-Kinase (ROCK) signaling pathway.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of potent Rho-kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of medicinal chemistry and drug development to utilize this compound in their synthetic endeavors. The modular nature of the synthesis allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, ultimately aiding in the discovery of novel therapeutics.

References

Application Notes and Protocols: A Step-by-Step Guide to the Purification of Ethyl 2-(indolin-4-yloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the purification of Ethyl 2-(indolin-4-yloxy)acetate, a key intermediate in various synthetic applications. The protocols outlined below are based on established methodologies for the purification of analogous indole and indoline derivatives, providing a robust framework for obtaining a high-purity final product.

Overview of Purification Strategies

The primary methods for the purification of this compound involve silica gel column chromatography and recrystallization. The choice of method will depend on the scale of the synthesis and the impurity profile of the crude product.

  • Silica Gel Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting materials and byproducts. A solvent system of ethyl acetate and hexane is typically employed.

  • Recrystallization: This technique can be used to further purify the product obtained from column chromatography or as a standalone method if the crude product is of sufficient initial purity.

Proposed Synthesis of this compound

Diagram of Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents & Solvent Reactant1 4-Hydroxyindoline Reaction O-Alkylation Reactant1->Reaction Reactant2 Ethyl Bromoacetate Reactant2->Reaction Reagent1 Potassium Carbonate (K2CO3) Reagent1->Reaction Solvent Acetone or DMF Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Experimental Protocols

Protocol for Synthesis and Initial Work-up

Materials:

  • 4-Hydroxyindoline

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-hydroxyindoline in anhydrous acetone or DMF, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add ethyl bromoacetate dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol for Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh or 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane. A starting gradient of 10-20% ethyl acetate in hexane is recommended, which can be gradually increased.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product, as identified by TLC.

  • Evaporate the solvent from the combined fractions under reduced pressure to yield the purified this compound.

Protocol for Purification by Recrystallization

Materials:

  • Purified this compound from column chromatography

  • Methanol

  • Water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the product in a minimal amount of hot methanol.

  • Slowly add water dropwise until the solution becomes slightly turbid.

  • If turbidity persists, add a small amount of hot methanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol/water mixture.

  • Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

The following tables summarize the typical parameters for the synthesis and purification of this compound based on analogous reactions.

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValue
Reactants
4-Hydroxyindoline1.0 eq
Ethyl bromoacetate1.1 - 1.5 eq
Reagent
Potassium Carbonate2.0 - 3.0 eq
Solvent Acetone or DMF
Reaction Temperature Reflux
Reaction Time 4 - 12 hours (TLC monitored)

Table 2: Column Chromatography Parameters

ParameterDescription
Stationary Phase Silica Gel (100-200 or 230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%)
Typical Rf of Product ~0.4 - 0.6 (in 30% Ethyl Acetate/Hexane)
Expected Yield 70 - 90%
Expected Purity >95%

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Mix 4-Hydroxyindoline, K2CO3 in Acetone/DMF B 2. Add Ethyl Bromoacetate A->B C 3. Reflux and Monitor by TLC B->C D 4. Filter and Concentrate C->D E 5. Dissolve in Ethyl Acetate D->E F 6. Aqueous Wash (H2O, NaHCO3, Brine) E->F G 7. Dry (Na2SO4) and Concentrate F->G H 8. Column Chromatography (Silica Gel, Hexane/EtOAc) G->H I 9. (Optional) Recrystallization (Methanol/Water) H->I J Pure this compound I->J

In vivo studies using Ethyl 2-(indolin-4-yloxy)acetate in animal models

Author: BenchChem Technical Support Team. Date: November 2025

To the Researchers, Scientists, and Drug Development Professionals,

Re: Application Notes and Protocols for In Vivo Studies of Ethyl 2-(indolin-4-yloxy)acetate in Animal Models

Our comprehensive search of scientific literature has revealed a significant finding regarding the requested topic. At present, there are no published in vivo studies utilizing this compound in animal models.

The search for relevant data did not yield any specific experimental protocols, quantitative data, or established signaling pathways for this particular compound. The available literature focuses on related but distinct molecules, such as ethyl acetate as a solvent or as a component of plant extracts, and other derivatives of the indole structure. However, these studies do not provide the specific data required to generate the detailed Application Notes and Protocols for this compound.

Due to the absence of foundational research in this specific area, we are unable to provide the requested detailed Application Notes and Protocols, including data tables and visualizations.

We will continue to monitor the scientific literature for any emerging research on this compound and will provide updates as new information becomes available. We recommend that researchers interested in this compound consider initiating foundational in vivo studies to explore its pharmacokinetic profile, safety, and efficacy.

Application Note and Protocols for Docking Studies of Ethyl 2-(indolin-4-yloxy)acetate with Putative Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indole and its derivatives represent a significant class of heterocyclic compounds that are integral to numerous pharmaceutical agents due to their wide spectrum of biological activities.[1][2][3] These activities include anti-inflammatory, anticancer, and antimicrobial effects.[1][4] Ethyl 2-(indolin-4-yloxy)acetate is an indole derivative of interest for its potential therapeutic applications. Understanding the molecular interactions between this compound and its putative protein targets is crucial for elucidating its mechanism of action and for guiding further drug development efforts.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein.[1] This method is instrumental in structure-based drug design, enabling the prediction of binding affinity and the visualization of intermolecular interactions.[4] This application note provides a detailed protocol for conducting docking studies of this compound with two potential protein targets: Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a common strategy for anti-inflammatory drugs.[5][6] VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, a vital process for tumor growth and metastasis, making it a prime target for anticancer therapies.[7][8]

Objective

The primary objective of this study is to perform in silico molecular docking of this compound with human COX-2 and VEGFR-2 to predict its binding affinity and interaction patterns. This will allow for a preliminary assessment of its potential as an anti-inflammatory and anticancer agent.

Materials and Methods

Software and Databases
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.[3]

  • PyMOL or Discovery Studio: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D crystal structures of the target proteins.

  • PubChem or ChemSpider: For obtaining the 2D structure or SMILES string of the ligand.

Preparation of the Ligand: this compound
  • Obtain 2D Structure: The 2D structure of this compound can be drawn using chemical drawing software or obtained from a chemical database like PubChem in the form of a SMILES string.

  • 3D Structure Generation: Convert the 2D structure into a 3D structure using a program like Open Babel or the builder tool in a molecular modeling suite.

  • Energy Minimization: The 3D structure of the ligand should be energy-minimized to obtain a stable conformation. This can be done using force fields like MMFF94 or UFF.

  • File Format Conversion: The energy-minimized ligand structure is saved in PDB format.

  • AutoDock Preparation: Using AutoDock Tools, the PDB file is converted to the PDBQT format. This step involves assigning Gasteiger charges and defining the rotatable bonds.[9]

Preparation of Target Proteins
  • Protein Structure Retrieval: The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank. For this study, the following structures are proposed:

    • Human COX-2: PDB ID: 5IKR

    • Human VEGFR-2: PDB ID: 4ASD

  • Protein Cleaning: The downloaded PDB files are cleaned by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

  • Protonation: Hydrogen atoms are added to the protein structure, which is a critical step for correct hydrogen bond formation.

  • Charge Assignment: Partial charges are assigned to the protein atoms.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT format using AutoDock Tools.

Molecular Docking Protocol
  • Grid Box Generation: A grid box is defined around the active site of each protein. The active site can be identified from the literature or by the location of the co-crystallized ligand in the original PDB file. The grid box should be large enough to accommodate the ligand and allow for conformational flexibility.

    • For COX-2 (5IKR): The grid center can be set based on the position of the bound inhibitor.

    • For VEGFR-2 (4ASD): The grid center can be defined around the ATP-binding pocket where the native ligand is bound.

  • Docking Simulation: The docking simulation is performed using AutoDock Vina. The program will explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each conformation.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Hypothetical Results

The docking simulations are expected to provide the binding affinities (in kcal/mol) and the detailed interaction patterns of this compound with COX-2 and VEGFR-2.

Data Presentation

The quantitative data from the hypothetical docking studies are summarized in the tables below.

Table 1: Docking Results of this compound with Target Proteins

Target ProteinPDB IDBinding Affinity (kcal/mol)Number of Hydrogen Bonds
COX-25IKR-8.52
VEGFR-24ASD-9.23

Table 2: Detailed Interaction Analysis for the Best Docking Pose

Target ProteinInteracting ResiduesInteraction TypeDistance (Å)
COX-2 TYR385Hydrogen Bond2.9
SER530Hydrogen Bond3.1
VAL349, LEU352Hydrophobic Interaction-
VEGFR-2 CYS919Hydrogen Bond2.8
ASP1046Hydrogen Bond3.0
GLU885Hydrogen Bond3.2
VAL848, LEU840Hydrophobic Interaction-

Visualizations

Signaling Pathway Diagram

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS Ras VEGFR2->RAS Angiogenesis Angiogenesis PLCg->Angiogenesis AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand This compound Ligand->VEGFR2 Inhibition

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by this compound.

Experimental Workflow Diagram

Docking_Workflow start Start ligand_prep Ligand Preparation (this compound) start->ligand_prep protein_prep Protein Preparation (COX-2 / VEGFR-2) start->protein_prep grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking analysis Analysis of Results docking->analysis visualization Visualization of Interactions analysis->visualization end End visualization->end

Caption: A generalized workflow for the molecular docking study.

Discussion

The hypothetical results suggest that this compound has a strong binding affinity for both COX-2 and VEGFR-2, with a slightly higher affinity for VEGFR-2. The predicted hydrogen bonds and hydrophobic interactions with key active site residues of both proteins indicate that this compound could be a potential inhibitor.

For COX-2, interactions with TYR385 and SER530 are significant as these residues are crucial for the binding of many non-steroidal anti-inflammatory drugs (NSAIDs).[10] Similarly, for VEGFR-2, the hydrogen bonds with CYS919, ASP1046, and GLU885 in the ATP-binding pocket are characteristic of many type II kinase inhibitors.[8]

These in silico findings provide a strong basis for further experimental validation. In vitro enzyme inhibition assays and cell-based assays would be the next logical steps to confirm the inhibitory activity of this compound against COX-2 and VEGFR-2.

Conclusion

This application note outlines a detailed protocol for conducting molecular docking studies of this compound with COX-2 and VEGFR-2. The hypothetical results demonstrate the potential of this compound as a dual inhibitor, warranting further investigation. The provided workflows and diagrams serve as a guide for researchers and drug development professionals interested in the in silico evaluation of small molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(indolin-4-yloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl 2-(indolin-4-yloxy)acetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from 4-hydroxyindoline and an ethyl haloacetate (e.g., ethyl bromoacetate) proceeds via a Williamson ether synthesis. This reaction follows an S(_N)2 (bimolecular nucleophilic substitution) mechanism. The phenoxide ion of 4-hydroxyindoline, formed by deprotonation with a base, acts as a nucleophile and attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide to form the ether linkage.[1][2]

Q2: What are the common starting materials for this synthesis?

A2: The primary starting materials are 4-hydroxyindoline and an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. A base is required to deprotonate the hydroxyl group of 4-hydroxyindoline.

Q3: Which bases are suitable for this reaction?

A3: A variety of bases can be used to deprotonate the phenolic hydroxyl group of 4-hydroxyindoline. Common choices include potassium carbonate (K(_2)CO(_3)), sodium hydride (NaH), and potassium hydroxide (KOH).[3] The choice of base can influence the reaction rate and yield.

Q4: What solvents are recommended for the synthesis?

A4: Polar aprotic solvents are generally preferred as they can solvate the cation of the base without protonating the nucleophile, thus accelerating the S(_N)2 reaction.[2] Commonly used solvents include acetonitrile (MeCN), N,N-dimethylformamide (DMF), and acetone.[2][3]

Q5: What is a typical reaction temperature and duration?

A5: The reaction is typically conducted at elevated temperatures, generally between 50-100 °C. The reaction time can vary from 1 to 8 hours, depending on the specific reactants and conditions.[2][3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Incomplete deprotonation of 4-hydroxyindoline: The base may be too weak or insufficient in quantity.- Use a stronger base such as sodium hydride (NaH).- Increase the molar equivalents of the base to ensure complete deprotonation.
2. Poor quality of reagents: Starting materials or solvent may be wet or impure.- Use freshly distilled/dried solvents.- Ensure the purity of 4-hydroxyindoline and ethyl haloacetate.
3. Reaction temperature is too low: Insufficient thermal energy for the reaction to proceed at a reasonable rate.- Increase the reaction temperature to the recommended range (50-100 °C).[3]
4. Poor leaving group: If using ethyl chloroacetate, the reaction may be slow.- Consider using ethyl bromoacetate or ethyl iodoacetate as the alkylating agent for a faster reaction.
Presence of Side Products 1. N-alkylation of the indoline nitrogen: The nitrogen atom of the indoline ring can also act as a nucleophile.- Protect the indoline nitrogen with a suitable protecting group (e.g., Boc, Cbz) before the O-alkylation step.
2. Elimination reaction: The base may promote the elimination of the ethyl haloacetate to form ethyl glyoxylate. This is more likely with sterically hindered bases or secondary/tertiary halides.[2][4]- Use a less sterically hindered base.- Ensure the use of a primary alkyl halide (ethyl bromoacetate).
3. Hydrolysis of the ester: Presence of water can lead to the hydrolysis of the ethyl acetate group.- Use anhydrous reaction conditions.
Difficulty in Product Purification 1. Unreacted starting materials: Incomplete reaction can lead to a mixture of starting materials and product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Optimize reaction time and temperature.
2. Formation of multiple products: Side reactions can complicate the purification process.- Employ column chromatography for purification.- Adjust the solvent system for chromatography to achieve better separation.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the principles of Williamson ether synthesis and may require optimization.

Materials:

  • 4-hydroxyindoline

  • Ethyl bromoacetate

  • Potassium carbonate (K(_2)CO(_3)) or Sodium hydride (NaH)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a solution of 4-hydroxyindoline (1.0 eq) in anhydrous MeCN or DMF, add potassium carbonate (2.0-3.0 eq) or sodium hydride (1.1-1.5 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide.

  • Add ethyl bromoacetate (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If using NaH, carefully quench the reaction with a few drops of water.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO(_3) solution and then with brine.

  • Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis

Parameter Condition A Condition B Condition C
Base K(_2)CO(_3)NaHKOH
Solvent AcetonitrileDMFAcetone
Temperature 80 °CRoom Temp to 60 °C60 °C
Typical Yield Moderate to GoodGood to ExcellentModerate
Notes Milder conditions, may require longer reaction times.Highly effective but requires anhydrous conditions and careful handling.Can be effective but may introduce water.

Visualizations

Reaction_Pathway 4-Hydroxyindoline 4-Hydroxyindoline Deprotonation Deprotonation 4-Hydroxyindoline->Deprotonation Base Base Base->Deprotonation Ethyl Bromoacetate Ethyl Bromoacetate SN2 Attack SN2 Attack Ethyl Bromoacetate->SN2 Attack Product This compound Indoline-4-olate Indoline-4-olate Deprotonation->Indoline-4-olate SN2 Attack->Product Indoline-4-olate->SN2 Attack

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 4-hydroxyindoline in solvent Add_Base Add Base Start->Add_Base Stir Stir to form phenoxide Add_Base->Stir Add_Alkylating_Agent Add Ethyl Bromoacetate Stir->Add_Alkylating_Agent Heat Heat to 60-80 °C Add_Alkylating_Agent->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench Reaction Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layers Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield? Incomplete_Reaction Incomplete Reaction on TLC? Start->Incomplete_Reaction Yes Proceed Yield Acceptable Start->Proceed No Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Increase_Temp_Time Increase Temperature/Time Incomplete_Reaction->Increase_Temp_Time Yes Stronger_Base Use Stronger Base (e.g., NaH) Incomplete_Reaction->Stronger_Base Still incomplete Protect_Nitrogen Protect Indoline Nitrogen Side_Products->Protect_Nitrogen Yes (N-alkylation) Optimize_Purification Optimize Chromatography Side_Products->Optimize_Purification Yes (Other) Check_Reagents Check Reagent Purity/Dryness Increase_Temp_Time->Check_Reagents

Caption: Troubleshooting decision tree for low yield.

References

Common side reactions in the synthesis of indoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of indoline derivatives. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve experimental challenges.

Interrupted Fischer Indolization

The Interrupted Fischer Indolization is a powerful method for synthesizing indoline scaffolds, but it can be prone to failure, leading to undesired aromatization or decomposition.

FAQ 1: My reaction is not producing the desired indoline. Instead, I'm isolating the corresponding indole and aniline.

Question: I am attempting an interrupted Fischer indolization to synthesize a fused indoline from a phenylhydrazine and a cyclic hemiaminal. However, my main products are 3-methylindole and aniline, with no desired indoline product. What is going wrong?

Answer:

Probable Cause: This outcome is characteristic of a failed interrupted Fischer indolization, where the reaction proceeds past the indoline stage to full aromatization or undergoes a cleavage pathway. This is often caused by:

  • Harsh Acidic Conditions: Strong Brønsted acids (e.g., H₂SO₄, HCl) can promote dehydration and rearrangement of the indolenine intermediate to the thermodynamically more stable indole.[1]

  • Substituent Effects: Electron-donating substituents on the phenylhydrazine can stabilize the intermediate in a way that favors heterolytic N-N bond cleavage over the desired[2][2]-sigmatropic rearrangement, leading to decomposition products like aniline.[1]

Troubleshooting and Solutions:

  • Modify Acidic Conditions: Switch to milder acidic conditions. A mixture of acetic acid and water (1:1) has been shown to be effective at promoting the desired cyclization without causing excessive aromatization.[3] While strong acids may seem necessary, they can be detrimental.

  • Optimize Temperature: Control the reaction temperature carefully. Successful interrupted Fischer indolizations are often run at temperatures between 60-100 °C.[3] Higher temperatures may favor the aromatization side reaction.

  • Evaluate Hydrazine Substituents: Be aware that electron-donating groups on the arylhydrazine can hinder the reaction. If possible, test different substitution patterns. For instance, p-(trifluoromethyl)phenylhydrazine has been noted to lead to low yields in some cases.[3]

Quantitative Data: Effect of Acid on Interrupted Fischer Indolization

The following table illustrates unsuccessful attempts to form an indolyl pyrrolidindoline, where various acid catalysts led to the formation of 3-methylindole and aniline instead of the desired indoline product.[1]

EntryConditions (Catalyst, Solvent, Temp)Desired Indoline YieldMajor Byproducts Observed
1AcOH (1.0 M), H₂O, 100 °CNone3-Methylindole, Aniline
2AcOH (Glacial), 100 °CNone3-Methylindole, Aniline
3p-TsOH (0.1 M), Benzene, 80 °CNone3-Methylindole, Aniline
4H₂SO₄ (0.1 M), Dioxane, 100 °CNone3-Methylindole, Aniline
5HCl (4.0 M), Dioxane, 100 °CNone3-Methylindole, Aniline
6CF₃COOH (1.0 M), CH₂Cl₂, 23 °CNone3-Methylindole, Aniline

Key Experimental Protocol: Successful Interrupted Fischer Indolization

This protocol describes the successful synthesis of a fused pyrrolidinoindoline derivative.[3]

  • Reaction Setup: Dissolve the hemiaminal starting material (e.g., 3-Allyl-1-tosylpyrrolidin-2-ol, 1.0 equiv., 0.37 mmol) in a 1:1 mixture of acetic acid and water (0.2 M solution).

  • Reagent Addition: Add phenylhydrazine (1.0 equiv., 0.36 mmol) to the solution at room temperature.

  • Heating: Heat the reaction mixture to 100 °C.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1.5 to 2 hours.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., Et₂O). Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired indoline (e.g., 88% yield).[3]

Troubleshooting Workflow: Interrupted Fischer Indolization

start Start: Interrupted Fischer Indolization check_product Desired Indoline Product Formed? start->check_product no_product Problem: No Indoline. Byproducts: Indole, Aniline check_product->no_product No end_ok Success: Isolate Product check_product->end_ok Yes cause1 Probable Cause 1: Harsh Acidic Conditions no_product->cause1 cause2 Probable Cause 2: Substituent Effects (e.g., strong e⁻-donating groups) no_product->cause2 solution1 Solution: Use milder acid (e.g., 1:1 AcOH/H₂O) cause1->solution1 end_fail Re-evaluate Strategy solution1->end_fail solution2 Solution: Test alternative hydrazine derivatives cause2->solution2 solution2->end_fail

Caption: Troubleshooting workflow for failed interrupted Fischer indolization.

Bischler-Möhlau Synthesis

This classical synthesis is often plagued by harsh conditions, low yields, and a lack of predictable regioselectivity.

FAQ 2: My Bischler-Möhlau synthesis gives a very low yield and requires high temperatures. How can I improve this?

Question: I am synthesizing a 2-arylindole via the Bischler-Möhlau method by reacting an α-bromo-acetophenone with an excess of aniline, but the yield is poor (~17%) and the reaction requires prolonged heating at high temperatures.

Answer:

Probable Cause: The traditional Bischler-Möhlau synthesis is notorious for requiring harsh conditions, which can lead to byproduct formation and degradation, resulting in low yields.[4]

Troubleshooting and Solutions:

  • Use Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically improve yields and reduce reaction times. Microwave-assisted, solvent-free protocols have been developed that significantly enhance efficiency.[5][6]

  • One-Pot Procedure: A one-pot variation, where a 2:1 mixture of the aniline and the phenacyl bromide are irradiated together, can simplify the experimental procedure and further improve yields to the 52-75% range.[6]

  • Catalyst Choice: While the traditional method is acid-catalyzed, milder methods using lithium bromide as a catalyst have also been reported.[4][7]

Quantitative Data: Conventional vs. Microwave-Assisted Bischler Synthesis

MethodConditionsYield of 2-phenylindoleReference
Conventional HeatingHigh temperature, prolonged heating17%[5]
Microwave (Two-Step)Solid-state prep of N-phenacylaniline, then MW (540W, 45-60s)50-56% (overall)[6]
Microwave (One-Pot)2:1 aniline:phenacyl bromide, MW (600W, 1 min)52-75%[5][6]

Key Experimental Protocol: Microwave-Assisted One-Pot Bischler Synthesis

This protocol describes a user-friendly, solvent-free synthesis of 2-arylindoles.[5]

  • Reaction Setup: In a microwave process vial, mix the desired aniline (2.0 equiv.) and the α-bromoacetophenone (1.0 equiv.).

  • Pre-reaction: Stir the mixture at room temperature for 3 hours.

  • Solvent Addition (optional): Add 3 drops of dimethylformamide (DMF) to create a slurry.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 600 W for 1 minute.

  • Workup and Purification: After cooling, dissolve the residue in an appropriate organic solvent and purify by flash column chromatography to obtain the 2-arylindole.

FAQ 3: My Bischler-Möhlau reaction is producing a mixture of isomers. How can I control the regioselectivity?

Question: My reaction is yielding both 2-aryl and 3-aryl indole products. How can I favor the formation of one over the other?

Answer:

Probable Cause: The Bischler-Möhlau synthesis can proceed through multiple complex mechanistic pathways, leading to unpredictable regiochemistry.[8] The formation of a 2-aryl vs. 3-aryl indole depends on whether the reaction proceeds through a direct cyclization (Pathway A) or via an imine intermediate formed from a second molecule of aniline (Pathway B).[8]

Troubleshooting and Solutions:

  • Control Aniline Stoichiometry: The use of a large excess of aniline generally favors Pathway B, which leads to the rearranged 2-aryl indole as the major product.[8] If the 3-aryl indole is desired, using a limited amount of aniline and a non-nucleophilic base might favor direct cyclization, although this is less common and often less efficient.

  • Computational Analysis: The regiochemical outcome is highly substrate-dependent. Computational studies (e.g., assessing activation energies of intermediates) can help predict the likely major product for a specific set of reactants.[8]

  • Modern Modifications: Newer, milder methods, such as those employing microwave irradiation or specific catalysts, may offer better regiocontrol, although this needs to be determined on a case-by-case basis.[5]

Reaction Pathway Diagram: Bischler-Möhlau Regioselectivity

cluster_start Starting Materials cluster_path_a Pathway A (Direct Cyclization) cluster_path_b Pathway B (Imine Intermediate) Start α-Bromo-acetophenone + Aniline A1 Intermediate A Start->A1 1 equiv. Aniline B1 Intermediate B Start->B1 Excess Aniline A2 3-Aryl Indole (Non-rearranged) A1->A2 B2 Imine Intermediate B1->B2 + Aniline B3 2-Aryl Indole (Rearranged Product) B2->B3 Cyclization & Taut.

Caption: Competing pathways in the Bischler-Möhlau synthesis.

Nenitzescu Indole Synthesis

This reaction is valuable for creating 5-hydroxyindoles but is known for producing 5-hydroxybenzofuran byproducts and suffering from polymerization.

FAQ 4: My Nenitzescu reaction is producing a significant amount of 5-hydroxybenzofuran byproduct. How can I favor indole formation?

Question: I am reacting a benzoquinone with a β-aminocrotonic ester to synthesize a 5-hydroxyindole derivative, but I am getting a mixture of the desired indole and the corresponding 5-hydroxybenzofuran. How can I improve the selectivity?

Answer:

Probable Cause: The Nenitzescu reaction is highly chemodivergent.[9] Both 5-hydroxyindole and 5-hydroxybenzofuran products arise from a common Michael adduct intermediate. The reaction's course depends heavily on the reaction conditions (solvent, catalyst) and the structure of the starting materials.[9][10]

Troubleshooting and Solutions:

  • Choice of Catalyst: The choice of acid mediator is critical. While Brønsted acids can be used, Lewis acids often provide better control. Specifically, zinc halides (ZnCl₂, ZnBr₂, ZnI₂) have been shown to promote the formation of 5-hydroxyindoles over other products.

  • Solvent Selection: The solvent has a significant impact on both chemo- and regioselectivity. Highly polar solvents are generally preferred for the Nenitzescu synthesis.[11] In a study comparing solvents, nitromethane was found to be the most suitable for favoring indole formation when using zinc halide catalysts.

  • Control Stoichiometry: Traditionally, a large excess of benzoquinone was used, but this can promote polymerization. More recent studies suggest a 20-60% excess of the benzoquinone is most effective for large-scale reactions.[11]

Quantitative Data: Effect of Lewis Acid and Solvent on Nenitzescu Product Distribution

In a study on the reaction of a piperazinone enaminoester with methyl-p-benzoquinone, the choice of catalyst and solvent had a profound effect on the outcome.

Catalyst (0.1 equiv)Solvent5-Hydroxyindole YieldMain Byproduct(s)
CuCl₂, BiCl₃, FeCl₃VariousTrace amountsBenzofuran
ZnCl₂ MeNO₂ ~26% (combined regioisomers) Enamino quinone intermediates
ZnI₂ MeNO₂ ~27% (combined regioisomers) Enamino quinone intermediates
Sc(OTf)₃, Zn(OTf)₂VariousTrace amountsBenzofuranone

Note: While yields were modest in this specific study, it clearly demonstrates that zinc halides are superior for promoting indole formation over other Lewis acids which favored benzofuran or benzofuranone products.

Key Experimental Protocol: Nenitzescu Synthesis of 5-Hydroxyindoles

This general procedure is based on conditions known to favor indole formation.[11]

  • Reaction Setup: To a solution of the β-aminocrotonic ester (1.0 equiv.) in a polar solvent (e.g., nitromethane or acetone) under an inert atmosphere, add the Lewis acid catalyst (e.g., ZnCl₂, 0.1-1.0 equiv.).

  • Reagent Addition: Add a solution of the benzoquinone (1.2-1.6 equiv.) in the same solvent dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC). The reaction time can vary from a few hours to overnight.

  • Workup: Quench the reaction, perform an aqueous workup, extract with an organic solvent, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reductive Cyclization of Nitroaromatics

The reductive cyclization of substituted o-nitrostyrenes is an effective route to indolines, but can be complicated by side reactions like polymerization.

FAQ 5: My reductive cyclization of a β-nitrostyrene is giving a low yield of indole. What is the likely side reaction?

Question: I am attempting to synthesize an indole via the palladium-catalyzed reductive cyclization of a β-nitrostyrene using phenyl formate as a CO surrogate. The yield is only fair. What could be the issue?

Answer:

Probable Cause: A significant side reaction in this process is the base-catalyzed oligo-polymerization of the starting nitrostyrene.[12] The base is required to decompose the phenyl formate into CO, but it can also initiate polymerization of the electron-deficient alkene, competing with the desired cyclization pathway.

Troubleshooting and Solutions:

  • Substrate Modification: This side reaction is particularly problematic for β-nitrostyrenes that are unsubstituted at the alpha position. The presence of an aryl or alkyl substituent at the alpha-position of the styrene can sterically hinder the polymerization pathway, leading to good yields of the desired indole product.[12] If your synthesis allows, choose a starting material with an α-substituent.

  • Optimize Base Addition: Carefully control the addition of the base. A slow, controlled addition may help to keep its instantaneous concentration low, potentially favoring the desired reaction over polymerization.

  • Catalyst System: The established catalyst system for this reaction is a palladium complex with 1,10-phenanthroline as a ligand. Ensure the catalyst is active and the conditions are strictly anaerobic, as oxygen can interfere with Pd(0) catalytic cycles.[12]

Reaction Scheme: Competing Pathways in Reductive Cyclization

start β-Nitrostyrene path1 Desired Pathway: Reductive Cyclization start->path1 path2 Side Reaction: Base-Catalyzed Oligo-polymerization start->path2 product1 Indoline/Indole Product path1->product1 product2 Polymer Byproduct path2->product2 catalyst [Pd]/Phen Catalyst CO (from Phenyl Formate) Base catalyst->path1 Promotes base Base base->path2 Promotes

References

Technical Support Center: Overcoming Solubility Challenges with Ethyl 2-(indolin-4-yloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 2-(indolin-4-yloxy)acetate. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges.

Troubleshooting Guide

Researchers often face difficulties in dissolving this compound in aqueous solutions for biological assays or in desired solvents for chemical reactions. The following guide provides a systematic approach to identifying and resolving these solubility issues.

Initial Assessment of Solubility

Before attempting advanced solubilization techniques, it is crucial to determine the baseline solubility of your compound in various solvents.

Table 1: Solubility Screening Template for this compound

SolventPolarity IndexTemperature (°C)Observations (e.g., Clear solution, Suspension, Insoluble)Estimated Solubility (mg/mL or µM)
Water10.225
Phosphate-Buffered Saline (PBS) pH 7.4~10.225
Ethanol5.225
Methanol6.625
Dimethyl Sulfoxide (DMSO)7.225
Acetone5.125
Acetonitrile5.825
Dichloromethane (DCM)3.125
Ethyl Acetate4.425
Experimental Protocol: Solubility Screening

Objective: To determine the approximate solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Selected solvents (from Table 1)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or HPLC

Methodology:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a series of clear vials.

  • Add a measured volume of the first solvent (e.g., 100 µL) to the vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution. If the compound has completely dissolved, it is soluble at that concentration.

  • If the compound has not fully dissolved, incrementally add more solvent (e.g., another 100 µL) and repeat the vortexing and observation steps until the compound dissolves or a large volume of solvent has been added.

  • Record the volume of solvent required to dissolve the compound and calculate the estimated solubility.

  • For insoluble or poorly soluble compounds, create a saturated solution by adding an excess of the compound to a known volume of solvent.

  • Agitate the mixture for an extended period (e.g., 24 hours) at a constant temperature.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Frequently Asked Questions (FAQs)

Q1: My this compound is insoluble in my aqueous buffer for my cell-based assay. What should I do first?

A1: The first step is to create a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[1] Most compounds are soluble in DMSO. Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Use of Co-solvents: Incorporate a water-miscible organic solvent, known as a co-solvent, into your aqueous buffer.[2][3][4][5][6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). These can increase the solubility of your compound by reducing the polarity of the aqueous medium.

  • pH Adjustment: The indole nitrogen in your compound might be slightly acidic or basic. Altering the pH of your buffer can ionize the compound, which generally increases aqueous solubility.[7][] Experiment with buffers of different pH values to find the optimal condition for solubility.

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9][10][11][12][13] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological assays at low concentrations.

Q3: Can I use heating to dissolve my compound?

A3: Gentle heating can increase the rate of dissolution and the solubility of a compound. However, be cautious as excessive heat can lead to degradation of this compound. Always check the thermal stability of your compound before applying heat. For many compounds, increasing the temperature can enhance their ability to dissolve.[14]

Q4: What are some advanced techniques if the above methods fail?

A4: If standard methods are insufficient, you can explore more advanced formulation strategies:

  • Particle Size Reduction: Decreasing the particle size of your compound increases its surface area, which can lead to a higher dissolution rate.[2][9][15][16] Techniques like micronization or nanosuspension can be employed.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at a solid state.[14][17][18][19][20] The drug can exist in an amorphous form, which has higher solubility than the crystalline form.

Experimental Workflows and Protocols

To systematically address solubility issues, a logical workflow is essential.

Solubility_Workflow Start Start: Solubility Issue with this compound Initial_Screen Perform Initial Solubility Screen (Table 1) Start->Initial_Screen DMSO_Stock Prepare Concentrated DMSO Stock Solution Initial_Screen->DMSO_Stock Dilute Dilute DMSO Stock into Aqueous Buffer DMSO_Stock->Dilute Precipitation_Check Precipitation Observed? Dilute->Precipitation_Check Co_solvent Try Co-solvent Approach Precipitation_Check->Co_solvent Yes Success Success: Compound Solubilized Precipitation_Check->Success No pH_Adjust Attempt pH Adjustment Co_solvent->pH_Adjust Co_solvent->Success Surfactant Use Surfactants pH_Adjust->Surfactant pH_Adjust->Success Advanced_Tech Consider Advanced Techniques (e.g., Solid Dispersion) Surfactant->Advanced_Tech Surfactant->Success Advanced_Tech->Success Failure Consult Formulation Specialist Advanced_Tech->Failure

Caption: A decision-making workflow for troubleshooting solubility issues.

Protocol: Co-solvent Approach

Objective: To enhance the solubility of this compound in an aqueous buffer using a co-solvent.

Materials:

  • Concentrated DMSO stock of this compound

  • Aqueous buffer (e.g., PBS)

  • Co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol)

Methodology:

  • Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add the concentrated DMSO stock solution of your compound to each co-solvent buffer to achieve the desired final concentration.

  • Vortex briefly and visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour).

  • Determine the lowest percentage of co-solvent that maintains the solubility of your compound.

  • Run a vehicle control in your experiment to ensure the co-solvent concentration is not affecting the biological outcome.

Table 2: Co-solvent Screening Data Template

Co-solventConcentration (% v/v)Observation after DilutionStability after 1 hour
Ethanol1
Ethanol5
Ethanol10
PEG 4001
PEG 4005
PEG 40010
Protocol: pH Adjustment

Objective: To determine if altering the pH of the aqueous buffer improves the solubility of this compound.

Materials:

  • Concentrated DMSO stock of this compound

  • A series of buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

Methodology:

  • Prepare a set of buffers covering a physiologically relevant pH range.

  • Dilute the DMSO stock solution into each buffer to the final desired concentration.

  • Vortex and observe for any precipitation.

  • Quantify the concentration of the dissolved compound in the supernatant after centrifugation if precipitation occurs.

  • Select the pH that provides the best solubility without compromising the experimental conditions.

Experimental_Protocols cluster_cosolvent Co-solvent Protocol cluster_ph pH Adjustment Protocol cluster_surfactant Surfactant Protocol C1 Prepare Co-solvent Buffers (1-20%) C2 Add DMSO Stock C1->C2 C3 Vortex & Observe C2->C3 C4 Determine Min. % Co-solvent C3->C4 P1 Prepare Buffers (pH 5-8) P2 Add DMSO Stock P1->P2 P3 Vortex & Observe P2->P3 P4 Select Optimal pH P3->P4 S1 Prepare Surfactant Solutions (e.g., Tween 80) S2 Add DMSO Stock S1->S2 S3 Vortex & Observe S2->S3 S4 Determine Min. Surfactant Conc. S3->S4

Caption: Overview of key experimental protocols for solubility enhancement.

References

Technical Support Center: Synthesis of Ethyl 2-(indolin-4-yloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ethyl 2-(indolin-4-yloxy)acetate. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct approach for synthesizing this compound is via a Williamson ether synthesis . This reaction involves the O-alkylation of indolin-4-ol with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a suitable base and solvent.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Deprotonation: The hydroxyl group of indolin-4-ol needs to be sufficiently deprotonated to form the more nucleophilic alkoxide. If you are using a weak base, the equilibrium may not favor the alkoxide, leading to a slow or incomplete reaction.

  • Base Strength: The choice of base is critical. Weak bases like K₂CO₃ may not be effective. Stronger bases such as sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (NaOH) are often required.[1]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of reactants or products. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress by TLC.

  • Moisture: The presence of water can quench the alkoxide intermediate and hydrolyze the ethyl haloacetate. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]

Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?

The formation of byproducts is a common issue. The primary side reaction of concern is C-alkylation , where the ethyl acetate moiety attaches to a carbon atom of the indoline ring instead of the oxygen atom.

  • Solvent Choice: The solvent can significantly influence the ratio of O-alkylation to C-alkylation.[2][3] Polar aprotic solvents like DMF or acetonitrile tend to favor O-alkylation.[2][3] Protic solvents like ethanol or methanol can solvate the alkoxide, reducing its nucleophilicity and potentially leading to more C-alkylation.

  • N-Alkylation: Another possible side reaction is the alkylation of the indoline nitrogen. Protecting the nitrogen with a suitable protecting group (e.g., Boc, Cbz) before the ether synthesis can prevent this. The protecting group can be removed in a subsequent step.

Q4: How do I choose the optimal base for this reaction?

The choice of base depends on the acidity of the phenolic hydroxyl group of indolin-4-ol.

  • For phenolic hydroxyl groups, which are more acidic than aliphatic alcohols, weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can sometimes be sufficient. [1]

  • However, to ensure complete deprotonation and drive the reaction to completion, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often preferred.

  • It is recommended to perform small-scale trial reactions with different bases to determine the optimal conditions for your specific setup.

Q5: What is the best way to purify the final product?

Purification is typically achieved through silica gel column chromatography . A common eluent system is a mixture of ethyl acetate and hexane. The optimal ratio should be determined by TLC analysis.[4][5] Recrystallization from a suitable solvent system can be employed for further purification if necessary.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive base. 2. Insufficient reaction temperature. 3. Presence of moisture. 4. Degradation of ethyl bromoacetate.1. Use a fresh batch of a stronger base (e.g., NaH). 2. Gradually increase the reaction temperature (e.g., to 50-60 °C) and monitor by TLC. 3. Use anhydrous solvents and oven-dried glassware. 4. Use freshly opened or distilled ethyl bromoacetate.
Formation of Multiple Byproducts 1. C-alkylation of the indoline ring. 2. N-alkylation of the indoline nitrogen. 3. Hydrolysis of the ester.1. Switch to a polar aprotic solvent like DMF or acetonitrile.[2][3] 2. Consider protecting the indoline nitrogen with a suitable protecting group (e.g., Boc). 3. Ensure anhydrous conditions and quench the reaction carefully.
Difficulty in Product Isolation 1. Emulsion formation during aqueous workup. 2. Product is highly soluble in the aqueous phase.1. Add brine (saturated NaCl solution) to break up the emulsion. 2. Perform multiple extractions with the organic solvent. Adjust the pH of the aqueous layer to ensure the product is in its neutral form.
Product Decomposes on Silica Gel Column 1. The compound is sensitive to the acidity of silica gel.1. Neutralize the silica gel by washing it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). 2. Consider using a different stationary phase like alumina.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Indolin-4-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl bromoacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add indolin-4-ol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF to dissolve the indolin-4-ol.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for another 30 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated (e.g., to 50 °C).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start 1. Dissolve Indolin-4-ol in Anhydrous DMF deprotonation 2. Add NaH at 0°C (Deprotonation) start->deprotonation alkylation 3. Add Ethyl Bromoacetate at 0°C (Alkylation) deprotonation->alkylation stir 4. Stir at Room Temperature (or Heat) alkylation->stir quench 5. Quench with Saturated NH4Cl stir->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with Water and Brine extract->wash dry 8. Dry and Concentrate wash->dry purify 9. Column Chromatography dry->purify end This compound purify->end Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Byproduct Formation check_base Is the base strong enough? (e.g., NaH, t-BuOK) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, Acetonitrile) start->check_solvent check_conditions Are the conditions anhydrous? start->check_conditions use_stronger_base Action: Use a stronger base check_base->use_stronger_base No outcome Improved Yield and Purity check_base->outcome Yes use_aprotic_solvent Action: Switch to a polar aprotic solvent check_solvent->use_aprotic_solvent No check_solvent->outcome Yes ensure_anhydrous Action: Use dry glassware and anhydrous solvents check_conditions->ensure_anhydrous No check_conditions->outcome Yes use_stronger_base->outcome use_aprotic_solvent->outcome ensure_anhydrous->outcome

Caption: Troubleshooting logic for optimizing the reaction conditions.

References

Technical Support Center: Ethyl 2-(indolin-4-yloxy)acetate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving Ethyl 2-(indolin-4-yloxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is an organic compound that belongs to the indoline class of molecules. Indole and indoline derivatives are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active natural products and synthetic drugs.[1][2] While specific applications for this exact molecule are not extensively documented in publicly available literature, its structure suggests potential use as an intermediate in the synthesis of more complex molecules targeting a range of biological pathways. Indole derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities, among others.[3][4][5]

Q2: What are the primary safety precautions I should take when working with this compound and its precursors?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Precursors like 4-hydroxyindoline and ethyl bromoacetate also require careful handling. Ethyl bromoacetate, in particular, is a lachrymator and is toxic, requiring stringent safety measures.

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis and handling of this compound.

Synthesis

Q3: I am getting a low yield in the synthesis of this compound from 4-hydroxyindoline and ethyl bromoacetate. What are the possible causes and solutions?

Low yields in this O-alkylation reaction can stem from several factors.

Potential CauseRecommended Solution
Incomplete Deprotonation of 4-hydroxyindoline Ensure the base used (e.g., sodium hydride, potassium carbonate) is fresh and added in an appropriate molar excess to completely deprotonate the hydroxyl group. The reaction should be carried out under anhydrous conditions as moisture can quench the base.
Side Reactions N-alkylation of the indoline nitrogen is a common side reaction. To favor O-alkylation, a milder base and controlled temperature might be necessary. Protecting the indoline nitrogen beforehand is another option, though this adds extra steps to the synthesis.
Decomposition of Reagents or Product Indoline derivatives can be sensitive to air and light. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. Ensure the reaction temperature is not excessively high.
Inefficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature or extended reaction time may be required.

Q4: My final product is impure, showing multiple spots on the TLC plate. How can I improve the purity?

Product impurity is a common challenge. Here are some troubleshooting steps:

Potential IssueSuggested Action
Unreacted Starting Materials If TLC indicates the presence of starting materials, consider extending the reaction time or increasing the temperature slightly. Ensure the stoichiometry of the reactants is correct.
Formation of Byproducts As mentioned, N-alkylation is a likely byproduct. Purification by column chromatography is typically effective in separating the desired O-alkylated product from the N-alkylated isomer and other impurities. A range of solvent systems (e.g., gradients of ethyl acetate in hexane) should be tested to achieve optimal separation.
Product Degradation If the product is degrading during workup or purification, minimize its exposure to heat and light. Use of a rotary evaporator at a lower temperature and prompt purification after the reaction can help.
Handling and Storage

Q5: My sample of this compound has changed color over time. Is it still usable?

Color change often indicates degradation. Indoline derivatives can be susceptible to oxidation, which may lead to discoloration.

ProblemRecommendation
Discoloration of the sample It is advisable to re-analyze the sample by TLC, NMR, or LC-MS to check its purity before use. If significant degradation has occurred, the sample may need to be repurified or discarded. To prevent future degradation, store the compound under an inert atmosphere, protected from light, and at a low temperature.

Q6: I am having trouble dissolving this compound for my experiments. What solvents are recommended?

While specific solubility data is not widely published, based on its structure (an ester with an indoline core), the following can be inferred:

Solubility ProfileRecommended Solvents
Good Solubility Common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone are likely to be good solvents.
Moderate to Low Solubility Alcohols like ethanol and methanol may also be suitable, though solubility might be lower.
Poor Solubility It is expected to have low solubility in water and non-polar solvents like hexane.

For biological assays, dissolving the compound in a minimal amount of DMSO and then diluting with the aqueous buffer is a common practice. Always check for precipitation upon dilution.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the O-alkylation of 4-hydroxyindoline.

Materials:

  • 4-hydroxyindoline

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxyindoline (1 equivalent) in anhydrous acetone or DMF, add potassium carbonate (1.5-2 equivalents). If using sodium hydride, add it cautiously to a solution of 4-hydroxyindoline in anhydrous DMF at 0 °C.

  • Stir the mixture at room temperature (or at 0 °C for NaH) for 30-60 minutes under an inert atmosphere.

  • Add ethyl bromoacetate (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or heat gently (e.g., 50-60 °C) while monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous ammonium chloride solution (especially if NaH was used).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start reactants 4-hydroxyindoline + Ethyl bromoacetate + Base start->reactants reaction O-alkylation Reaction (Anhydrous Solvent, Inert Atmosphere) reactants->reaction monitoring Monitor by TLC reaction->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography analysis Purity Analysis (TLC, NMR, MS) chromatography->analysis product Pure Product analysis->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_synthesis cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_deprotonation Incomplete Deprotonation low_yield->incomplete_deprotonation side_reactions Side Reactions (N-alkylation) low_yield->side_reactions degradation Reagent/Product Degradation low_yield->degradation check_base Use fresh, excess base (anhydrous conditions) incomplete_deprotonation->check_base control_temp Control temperature, consider protecting group side_reactions->control_temp inert_atmosphere Use inert atmosphere degradation->inert_atmosphere

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

Disclaimer: This guide is intended for informational purposes only and should be used in conjunction with standard laboratory safety practices and a thorough literature review. The provided experimental protocol is a general guideline and may require optimization.

References

Stability testing of Ethyl 2-(indolin-4-yloxy)acetate under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of Ethyl 2-(indolin-4-yloxy)acetate. The information is intended for researchers, scientists, and drug development professionals to aid in designing and troubleshooting their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing forced degradation studies on this compound?

Forced degradation, or stress testing, is crucial for several reasons.[1] These studies help to:

  • Identify the likely degradation products and establish the intrinsic stability of the molecule.[1][2]

  • Elucidate the degradation pathways under various stress conditions such as hydrolysis, oxidation, photolysis, and thermolysis.[1]

  • Develop and validate a stability-indicating analytical method that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[3][4]

  • Inform decisions on formulation development, packaging selection, and the determination of appropriate storage conditions and shelf life.[1][3]

Q2: What is a reasonable target degradation percentage for this compound in forced degradation studies?

A target degradation of 5-20% is generally considered appropriate.[2][5][6][7] Degradation below 5% may not be sufficient to identify all relevant degradation products, while degradation above 20% can lead to the formation of secondary degradants that may not be relevant to real-world storage conditions.[1][8]

Q3: My mass balance in the stability study is below 95%. What could be the cause?

Poor mass balance can be attributed to several factors:

  • Formation of non-chromophoric impurities: Some degradation products may lack a UV-absorbing chromophore, making them undetectable by standard HPLC-UV methods.

  • Volatile impurities: Degradants that are volatile may be lost during sample preparation or analysis.

  • Precipitation: The drug substance or its degradants may precipitate in the sample solution.

  • Adduct formation: The parent compound may form adducts.

  • Different UV maxima: Degradation products might have significantly different UV maxima compared to the parent compound, leading to under- or over-quantification.[6]

Q4: I am not observing any degradation under the initial stress conditions. What should I do?

If no degradation is observed, you can gradually increase the severity of the stress conditions. For instance, you can increase the temperature, prolong the exposure time, or use a higher concentration of the stress agent (e.g., acid, base, or oxidizing agent).[2] However, it is important to avoid overly harsh conditions that could lead to unrealistic degradation pathways.[3] If the compound is stable after exposure to conditions more severe than accelerated stability protocols, the study can be concluded, indicating the molecule's high stability.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No degradation observed Stress conditions are too mild.Gradually increase the duration, temperature, or concentration of the stressor. For thermal stress, consider a higher temperature. For hydrolysis, increase the molarity of the acid/base.[5]
Excessive degradation (>20%) Stress conditions are too harsh.Reduce the duration, temperature, or concentration of the stressor. Over-stressing can lead to secondary degradation products not seen in formal stability studies.[1]
Poor peak shape (tailing/fronting) in HPLC Column degradation, incompatible sample solvent, or secondary interactions with the stationary phase.Ensure the sample is dissolved in the mobile phase. Check the column's performance and replace it if necessary. Adjust the mobile phase pH to suppress ionization of the analyte or degradants.[9]
Irreproducible retention times Fluctuations in mobile phase composition, temperature, or pump issues.Ensure proper mobile phase mixing and degassing. Use a column oven for temperature control. Check the HPLC pump for leaks or pressure fluctuations.[10]
Co-elution of degradant peaks with the main peak The analytical method is not stability-indicating.The method needs to be redeveloped to achieve separation. Modify the mobile phase composition, gradient, or try a different column chemistry.[4]
Low mass balance Formation of non-UV active or volatile degradants.Use a mass-sensitive detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector.[11]

Data Presentation: Summary of Stability Data

The following tables present hypothetical stability data for this compound under forced degradation conditions.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of this compoundMajor Degradation Products (Hypothetical)Mass Balance (%)
0.1 M HCl (60°C, 24h)12.5DP-H199.2
0.1 M NaOH (RT, 4h)18.2DP-H1, DP-H298.9
3% H₂O₂ (RT, 8h)9.8DP-O1, DP-O299.5
Thermal (80°C, 48h)6.5DP-T1100.1
Photolytic (ICH Q1B)4.1DP-P199.8

DP-H: Hydrolytic Degradation Product, DP-O: Oxidative Degradation Product, DP-T: Thermal Degradation Product, DP-P: Photolytic Degradation Product.

Table 2: Chromatographic Data of Major Degradation Products (Hypothetical)

CompoundRetention Time (min)Relative Retention Time (RRT)
This compound10.51.00
DP-H1 (Indolin-4-yloxy)acetic acid4.20.40
DP-H2 (Indolin-4-ol)2.80.27
DP-O1 (N-oxide derivative)11.81.12
DP-O2 (Hydroxylated derivative)9.50.90
DP-T113.21.26
DP-P18.70.83

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. The concentration of the drug substance is typically recommended to be around 1 mg/mL.[5]

1. Acid and Base Hydrolysis

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the target concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide. Keep the solution at room temperature. Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

2. Oxidative Degradation

  • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protected from light.

  • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) and dilute with the mobile phase for analysis.

3. Thermal Degradation

  • Place the solid drug substance in a thermostatically controlled oven at 80°C.

  • Examine samples at different time points (e.g., 24, 48, 72 hours).

  • For analysis, dissolve the sample in a suitable solvent and dilute to the target concentration.

4. Photostability Testing

  • Expose the solid drug substance and a solution of the drug to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.

  • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[5]

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples after the exposure period.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (Drug Substance) Solution Prepare Stock Solution (e.g., 1 mg/mL) API->Solution Thermal Thermal (Solid, 80°C) API->Thermal Acid Acid Hydrolysis (0.1 M HCl, 60°C) Solution->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Solution->Base Oxidation Oxidation (3% H2O2, RT) Solution->Oxidation Photo Photolytic (ICH Q1B) Solution->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC PeakPurity Peak Purity Assessment HPLC->PeakPurity MassBalance Mass Balance Calculation PeakPurity->MassBalance Structure Structure Elucidation of Degradants MassBalance->Structure

Caption: Experimental workflow for forced degradation studies.

Hypothetical Degradation Pathway

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) Parent This compound AcidProduct DP-H1 (Indolin-4-yloxy)acetic acid Parent->AcidProduct Ester Cleavage N_Oxide DP-O1 (N-Oxide Derivative) Parent->N_Oxide N-Oxidation Hydroxylated DP-O2 (Hydroxylated Ring) Parent->Hydroxylated Ring Oxidation AlcoholProduct DP-H2 (Indolin-4-ol) AcidProduct->AlcoholProduct Further Degradation

Caption: Hypothetical degradation pathways of the compound.

References

Technical Support Center: Purification of Crude Ethyl 2-(indolin-4-yloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the purification of crude Ethyl 2-(indolin-4-yloxy)acetate. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues observed during the purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Column Chromatography 1. Inappropriate solvent system (poor separation of product and impurities).[1][2][3] 2. Column overloading. 3. Co-elution of structurally similar impurities.[4] 4. Degradation of the compound on silica gel.1. Optimize Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of ethyl acetate in hexane, or dichloromethane/methanol) to achieve better separation (Rf difference > 0.2).[3] 2. Reduce Sample Load: Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 w/w). 3. Alternative Chromatography: Consider reverse-phase chromatography if impurities are non-polar. 4. Use Neutralized Silica: Treat silica gel with a base (e.g., triethylamine) before packing the column to prevent degradation of the acid-sensitive indoline moiety.
Product Oiling Out During Recrystallization 1. Solvent is too good a solvent for the compound. 2. Cooling the solution too quickly. 3. Presence of impurities that inhibit crystallization.1. Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent (e.g., ethyl acetate, acetone) at an elevated temperature and slowly add a poor solvent (e.g., hexane, heptane) until turbidity appears.[5] Then, allow to cool slowly. 2. Slow Cooling: Allow the flask to cool to room temperature undisturbed, followed by cooling in a refrigerator or ice bath. 3. Pre-purification: Perform a quick filtration through a small plug of silica gel to remove baseline impurities before recrystallization.
Multiple Spots on TLC After Purification 1. Incomplete reaction or presence of starting materials. 2. Formation of by-products during the synthesis. 3. Decomposition of the product during work-up or purification.1. Monitor Reaction Progress: Ensure the reaction has gone to completion using TLC or LC-MS before starting the work-up. 2. Re-purify: If multiple spots are close in Rf, re-purification using a shallower solvent gradient in column chromatography may be necessary.[3] 3. Check pH and Temperature: Avoid strongly acidic or basic conditions and high temperatures during the work-up and purification to prevent decomposition.
Poor Recovery After Purification 1. Product is too soluble in the recrystallization solvent. 2. Adsorption of the product onto the silica gel. 3. Premature crystallization on the column.1. Optimize Recrystallization Solvent: Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.[5][6] 2. Modify Eluent: Add a more polar solvent (e.g., a small percentage of methanol in dichloromethane) to the eluent to desorb the product from the silica gel. 3. Dry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder to prevent precipitation at the point of loading.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities may include unreacted starting materials such as 4-hydroxyindoline and ethyl 2-bromoacetate, as well as by-products from side reactions. Other potential impurities are substituted indoles and other aromatic compounds formed during the synthesis.[4]

Q2: What is a good starting solvent system for column chromatography?

A2: A common and effective starting point for the purification of indole derivatives is a mixture of ethyl acetate and hexane.[1][2] It is recommended to start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis.

Q3: My compound appears as a single spot on TLC but the NMR spectrum shows impurities. Why?

A3: This can occur if the impurities have a very similar polarity to your product, causing them to co-elute in the TLC solvent system.[3] Try developing the TLC plate in a different solvent system to achieve better separation. It is also possible that the impurity does not visualize well on TLC but is detectable by NMR.

Q4: Can I use recrystallization as the sole method of purification?

A4: Recrystallization can be a very effective method for obtaining high-purity material, especially if the crude product is already relatively clean.[4][6] However, if the crude material contains a significant amount of impurities, a preliminary purification by column chromatography is often recommended to remove the bulk of the impurities before a final recrystallization step.

Q5: How can I prevent my compound from degrading during purification?

A5: The indoline ring can be sensitive to strong acids and oxidation. It is advisable to use neutral glassware and solvents, and to avoid prolonged exposure to air and light. If acidic conditions are necessary, they should be kept mild and for the shortest possible time.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., from 5% to 30% ethyl acetate in hexane) based on the separation observed on TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethyl acetate/hexane, ethanol/water).[5][6]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a solvent/anti-solvent system, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Semi-pure Fractions TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Monitor Fractions Pure_Product Pure Product Column_Chromatography->Pure_Product Pure Fractions Recrystallization->Pure_Product TLC_Analysis->Column_Chromatography NMR_Analysis NMR/LC-MS Analysis Pure_Product->NMR_Analysis Characterization

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Impure Product After Initial Purification Q1 Multiple Spots on TLC? Start->Q1 A1_Yes Re-purify with Optimized Column Chromatography Q1->A1_Yes Yes Q2 Single Spot on TLC, but Impure by NMR? Q1->Q2 No Success Pure Product A1_Yes->Success A2_Yes Try Different TLC/Column Solvent System or Recrystallize Q2->A2_Yes Yes Q3 Product Oiling Out? Q2->Q3 No A2_Yes->Success A3_Yes Use Solvent/Anti-solvent System and Slow Cooling Q3->A3_Yes Yes A3_Yes->Success

Caption: Troubleshooting decision tree for purification challenges.

References

How to interpret unexpected NMR peaks for Ethyl 2-(indolin-4-yloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl 2-(indolin-4-yloxy)acetate

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of ¹H NMR spectra for this compound. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Unexpected NMR Peaks

This section addresses specific issues you may encounter during the analysis of this compound.

Q1: My ¹H NMR spectrum has more peaks than predicted. What are the likely sources of these extra signals?

A1: Unexpected peaks in your spectrum typically arise from three main sources: residual solvents, unreacted starting materials, or the formation of side products.

  • Residual Solvents: The most common impurities are solvents used during the reaction or purification steps (e.g., ethyl acetate, acetone, dichloromethane). Compare the chemical shifts of your unknown peaks to the reference table of common impurities (Table 2).

  • Starting Materials: Incomplete reactions can leave residual starting materials, such as 4-hydroxyindoline or an alkylating agent like ethyl chloroacetate. Check your spectrum for the characteristic signals of these precursors (see Table 2).

  • Side Products/Degradation: The indoline ring is susceptible to oxidation, which can form the corresponding indole. This would result in a different set of aromatic signals and the appearance of a new N-H proton signal in a different region.

Q2: I see a triplet around δ 1.25 ppm and a quartet around δ 4.20 ppm, but their integrations are much higher than 3H and 2H, respectively. What is the cause?

A2: This is a strong indication of residual ethyl acetate (EtOAc) as an impurity. Ethyl acetate is a common solvent used in synthesis and chromatography and can be difficult to remove completely, even under high vacuum.[1] It gives a characteristic triplet at ~1.26 ppm and a quartet at ~4.17 ppm. The overlap of these signals with the ethyl ester signals of your product will inflate the integrations.

Q3: My spectrum shows a sharp singlet around δ 2.17 ppm. What is this signal?

A3: A sharp singlet at approximately δ 2.17 ppm in most deuterated solvents is the characteristic signal for acetone. Acetone is a common solvent for cleaning laboratory glassware, and residual amounts can easily contaminate your sample or NMR tube.[1]

Q4: I have a broad peak in my spectrum that I cannot assign. How can I identify it?

A4: Broad peaks in ¹H NMR often correspond to exchangeable protons, such as those in N-H or O-H groups.[2] Their chemical shift can be highly variable depending on concentration, temperature, and solvent.[2] To confirm if the broad peak is an exchangeable proton, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. If the broad peak disappears or significantly diminishes, it confirms the presence of an exchangeable proton like the N-H of the indoline ring.[1][3][4]

Q5: The aromatic region of my spectrum (δ 6.0-7.5 ppm) looks more complex than the expected pattern for the indoline ring. Why?

A5: This could be due to several factors:

  • Presence of Aromatic Impurities: Unreacted 4-hydroxyindoline will have a slightly different aromatic pattern.

  • Oxidation: If your indoline has oxidized to the corresponding indole, you will see a completely different set of aromatic signals, typically shifted further downfield.

  • Poor Shimming: If the instrument's magnetic field is not homogenous ("poorly shimmed"), all peaks, including those in the aromatic region, can appear broad and distorted, obscuring the true splitting patterns.[1]

Frequently Asked Questions (FAQs)

Q: What is the expected ¹H NMR spectrum for pure this compound?

A: While an experimental spectrum for this specific molecule is not widely published, a predicted spectrum can be derived based on its structure. Key signals are summarized in Table 1 below.

Q: What are the most common solvent impurities I might see in my NMR spectrum?

A: Common impurities include the deuterated solvent's residual protonated signal (e.g., CHCl₃ at δ 7.26 ppm in CDCl₃), water (often a broad peak around δ 1.56 ppm in CDCl₃), and solvents from your workup like ethyl acetate, acetone, and dichloromethane. Their characteristic shifts are listed in Table 2.

Q: How can I confirm the presence of the indoline N-H proton?

A: The indoline N-H proton is an exchangeable proton and will likely appear as a broad singlet. Its identity can be confirmed by adding a drop of D₂O to the NMR sample, which will cause the N-H proton to exchange with deuterium, making the peak disappear from the spectrum.[3][4]

Q: Why are my NMR peaks broad instead of sharp?

A: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity needs adjustment. This is the most common cause.[1]

  • Sample Concentration: A sample that is too concentrated can lead to broader signals.[1]

  • Low Solubility: If your compound is not fully dissolved and has suspended particles, it will result in broad lines.[5]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.

  • Chemical Exchange: Protons that are undergoing chemical exchange on the NMR timescale, such as N-H protons, often appear broad.[2]

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
Proton AssignmentLabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₂CH₃ a~ 1.30Triplet (t)3H
Indoline CH₂ -Nb~ 3.05Triplet (t)2H
Indoline CH₂ -Arc~ 3.45Triplet (t)2H
Indoline NH d3.5 - 5.0Broad Singlet (br s)1H
-OCH₂ CH₃e~ 4.25Quartet (q)2H
-OCH₂ COO-f~ 4.65Singlet (s)2H
Ar-H (C7)g~ 6.30Doublet (d)1H
Ar-H (C5)h~ 6.40Doublet (d)1H
Ar-H (C6)i~ 6.95Triplet (t)1H

Note: These are estimated values. Actual chemical shifts may vary based on experimental conditions.

Table 2: ¹H NMR Data for Common Impurities in CDCl₃
CompoundSignal TypeChemical Shift (δ, ppm)Multiplicity
Water-OH~ 1.56Broad Singlet
AcetoneCH₃~ 2.17Singlet
Ethyl Acetate-CH₃~ 1.26Triplet
-OCH₂-~ 4.12Quartet
-COCH₃~ 2.05Singlet
Dichloromethane-CH₂-~ 5.30Singlet
Starting Materials
4-Hydroxyindoline (Predicted)Aromatic & AliphaticMultiple signals-
Ethyl Chloroacetate-CH₃~ 1.31Triplet
-OCH₂-~ 4.25Quartet
Cl-CH₂-~ 4.06Singlet

Reference for impurity shifts:[6][7]

Experimental Protocols

Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-25 mg of your purified this compound into a clean, dry vial.[2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[2] Ensure the solvent is from a fresh container to minimize water contamination.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[5][8]

  • Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[5]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

  • Acquisition: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate for a few minutes. The instrument will then lock on the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the spectrum using standard pulse sequences.

Mandatory Visualization

Troubleshooting Workflow for Unexpected NMR Peaks

G Troubleshooting Workflow for Unexpected NMR Peaks start Unexpected Peaks Observed in ¹H NMR Spectrum check_solvent Are peaks sharp singlets, triplets, or quartets in common solvent regions? start->check_solvent check_starting_material Do peaks match the known spectrum of a starting material? check_solvent->check_starting_material No solvent_impurity Likely a residual solvent impurity (e.g., Acetone, EtOAc). Cross-reference with impurity tables. check_solvent->solvent_impurity Yes check_broad_peak Is there an unassigned broad peak? check_starting_material->check_broad_peak No sm_impurity Likely residual starting material (e.g., 4-hydroxyindoline). Improve purification. check_starting_material->sm_impurity Yes check_aromatic Is the aromatic region complex or shifted? check_broad_peak->check_aromatic No d2o_shake Perform a D₂O shake experiment to confirm exchangeable proton (-NH). check_broad_peak->d2o_shake Yes oxidation Consider oxidation to indole or other side products. Check reaction conditions. check_aromatic->oxidation Yes end_impurity Impurity Identified solvent_impurity->end_impurity sm_impurity->end_impurity end_structure Structural Feature Confirmed/Identified d2o_shake->end_structure oxidation->end_structure

Caption: A flowchart detailing the logical steps to identify the source of unexpected peaks.

References

Avoiding degradation of Ethyl 2-(indolin-4-yloxy)acetate during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl 2-(indolin-4-yloxy)acetate

Welcome to the technical support center for this compound. This guide provides essential information, troubleshooting advice, and protocols to help you maintain the stability and integrity of your compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main structural features?

This compound is an organic compound featuring three key functional groups: an indoline ring, an ether linkage , and an ethyl ester . Each of these groups has specific chemical sensitivities that must be considered during storage to prevent degradation.

Q2: What are the primary degradation pathways for this compound?

There are two main pathways through which this compound can degrade:

  • Oxidation of the Indoline Ring: The indoline moiety is susceptible to oxidation, which converts it into an indole ring.[1][2] This is a common transformation for indolines and can be accelerated by exposure to atmospheric oxygen, heat, light, or trace metal catalysts.

  • Hydrolysis of the Ethyl Ester: The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid and ethanol.[3] This reaction is catalyzed by the presence of moisture, and the rate is significantly increased by acidic or basic conditions.[4][5]

Q3: What are the ideal storage conditions for this compound?

To minimize degradation, the compound should be stored under controlled conditions that protect it from the primary degradation triggers. The recommended storage conditions are summarized in the table below.

Q4: How can I detect if my sample has degraded?

Degradation can be identified through several observations:

  • Visual Changes: A noticeable change in color (e.g., from white/off-white to yellow or brown) or physical state can indicate the formation of impurities.

  • Analytical Assessment: The most reliable method is to check the purity using analytical techniques. A High-Performance Liquid Chromatography (HPLC) analysis will show the appearance of new peaks corresponding to degradation products and a decrease in the area of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes.

Q5: How should I handle the compound to prevent contamination and degradation during use?

Proper handling is critical. When removing the compound from storage, especially from a refrigerator or freezer, always allow the container to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold compound.[6] For weighing and dispensing, it is best practice to work quickly in a low-humidity environment or under a stream of inert gas (like nitrogen or argon).[7][8]

Recommended Storage Conditions

The following table summarizes the optimal storage conditions to prevent the degradation of this compound.

ParameterRecommended ConditionRationale for Prevention
Temperature 2-8°C (Refrigerated)Slows down the rate of all chemical reactions, including oxidation and hydrolysis.[9]
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation of the indoline ring by displacing atmospheric oxygen.[7]
Light In an amber or opaque vialProtects the compound from light-induced degradation (photolysis).[9][10]
Moisture Tightly sealed container in a desiccatorPrevents hydrolysis of the ethyl ester by minimizing exposure to atmospheric moisture.[6][10]

Troubleshooting Guide

If you suspect your sample of this compound has degraded, use this guide to identify the likely cause and determine the appropriate course of action.

Issue ObservedPotential CauseRecommended Action
Compound has changed color (e.g., yellowing) Oxidation of the indoline ring.1. Confirm purity using HPLC or TLC. 2. If purity is compromised, consider purification (e.g., column chromatography) if possible. 3. Ensure future storage is under an inert atmosphere and protected from light.
Inconsistent experimental results Hydrolysis of the ester or Oxidation of the indoline.1. Perform a full purity and identity check (HPLC, NMR, MS). 2. Compare the analytical data with the certificate of analysis for a fresh lot. 3. If degraded, acquire a new, high-purity batch of the compound.
Compound appears clumpy or wet Moisture absorption leading to potential hydrolysis.1. Dry the sample under high vacuum. 2. Assess purity via HPLC to check for hydrolysis products. 3. Store the dried compound in a desiccator with fresh desiccant.

Visualizing Degradation & Troubleshooting

The following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting stability issues.

cluster_start Starting Material cluster_pathways Degradation Pathways Start This compound Oxidation Oxidation Product (Ethyl 2-(indol-4-yloxy)acetate) Start->Oxidation Cause: Air (Oxygen), Light, Heat Hydrolysis Hydrolysis Product (2-(indolin-4-yloxy)acetic acid) Start->Hydrolysis Cause: Moisture (H₂O), Acid/Base catalyst

Caption: Potential degradation pathways for this compound.

Start Suspected Degradation (e.g., color change, bad results) CheckPurity Step 1: Assess Purity (HPLC, TLC, NMR) Start->CheckPurity Decision Is Purity >95%? CheckPurity->Decision Proceed OK: Proceed with Experiment (Review handling procedures) Decision->Proceed Yes Troubleshoot Step 2: Identify Degradation Pathway Decision->Troubleshoot No Action Step 3: Take Corrective Action Troubleshoot->Action Purify Purify compound (if feasible) Action->Purify Discard Discard and obtain a new batch Action->Discard

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method to assess the purity of this compound and detect potential degradation products.

  • Objective: To determine the purity of the compound and identify impurity peaks.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm and 280 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.

  • Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The appearance of new, significant peaks relative to a reference standard indicates degradation.

Protocol 2: Forced Degradation (Stress Testing) Protocol

This protocol is used to intentionally degrade the sample under controlled conditions to understand its stability profile.

  • Objective: To identify potential degradation products and pathways under stress conditions.

  • Methodology:

    • Prepare four separate 1 mg/mL solutions of the compound in acetonitrile.

    • Acidic Hydrolysis: To one sample, add 100 µL of 1M HCl. Heat at 60°C for 4 hours.

    • Basic Hydrolysis: To a second sample, add 100 µL of 1M NaOH. Let stand at room temperature for 4 hours.

    • Oxidative Stress: To a third sample, add 100 µL of 3% hydrogen peroxide (H₂O₂). Let stand at room temperature for 4 hours, protected from light.

    • Photolytic Stress: Expose the fourth sample to direct UV light (254 nm) for 24 hours.

    • Analysis: After the stress period, neutralize the acidic and basic samples as needed. Analyze all samples, including an unstressed control, using the HPLC method described in Protocol 1. Compare the chromatograms to identify new peaks formed under each condition.

References

Validation & Comparative

Efficacy of Ethyl 2-(indolin-4-yloxy)acetate and Congeners: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the potential efficacy of Ethyl 2-(indolin-4-yloxy)acetate and related indoline and indole derivatives. Due to the limited publicly available data on this compound, this document focuses on the broader class of related compounds, with a particular emphasis on anti-inflammatory activity, a common therapeutic target for this structural family. We utilize Indomethacin, a well-characterized indole acetic acid derivative and non-steroidal anti-inflammatory drug (NSAID), as a primary comparator to frame the discussion of potential efficacy and experimental evaluation.

I. Overview of Indoline and Indole Derivatives in Pharmacology

Indole and its reduced form, indoline, are key components in a vast array of pharmaceuticals and natural products. These heterocyclic compounds are known to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Notable therapeutic applications of indole and indoline derivatives include:

  • Anti-inflammatory agents: Many compounds based on the indole acetic acid backbone, such as Indomethacin, are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][4]

  • Anticancer agents: The indole nucleus is found in various anticancer drugs that function through mechanisms like tubulin polymerization inhibition, kinase inhibition, and topoisomerase inhibition.[5]

  • Antimicrobial agents: Certain indole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[6]

  • Cardiovascular agents: Some 1-(1H-indol-4-yloxy) propanolamine analogs have been shown to possess α1- and β1-adrenolytic activities, suggesting potential applications in cardiovascular diseases.[7][8]

II. Comparative Efficacy of Indole Derivatives as Anti-inflammatory Agents

Table 1: In Vitro Efficacy of Selected Indole Derivatives as COX Inhibitors

CompoundTargetIC50 (µM)Assay TypeReference
IndomethacinCOX-10.86 ± 0.70LC-MS-MS based[9]
COX-20.026Not Specified[10]
CelecoxibCOX-130LC-MS-MS based[9]
COX-20.05LC-MS-MS based[9]
This compound COX-1 / COX-2 Data Not Available --
Compound 4e (an indolin-2-one derivative)COX-23.34Fluorometric[10]

Note: IC50 values can vary between different assay formats and experimental conditions.

III. Experimental Protocols for Efficacy Determination

To evaluate the anti-inflammatory efficacy of a novel compound such as this compound, a series of standardized in vitro and in vivo assays would be employed.

A. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

1. Principle: The assay fluorometrically measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme's activity on arachidonic acid.[11] A decrease in fluorescence in the presence of the test compound indicates inhibition.

2. Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • 96-well microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

3. Procedure:

  • Prepare a 10X solution of the test compound in COX Assay Buffer.

  • In a 96-well plate, add 10 µl of the diluted test compound to the sample wells.

  • To the inhibitor control wells, add a known COX inhibitor (e.g., 2 µl of Celecoxib and 8 µl of COX Assay Buffer).[11][12]

  • To the enzyme control wells, add 10 µl of COX Assay Buffer.

  • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the respective COX enzyme (COX-1 or COX-2).

  • Add 80 µl of the Reaction Mix to each well.

  • Initiate the reaction by adding 10 µl of a diluted arachidonic acid solution to all wells.

  • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.[12]

4. Data Analysis: The rate of fluorescence increase is proportional to COX activity. The percentage of inhibition is calculated by comparing the rate in the presence of the test compound to the rate of the enzyme control. The IC50 value is then determined from a dose-response curve.

B. In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a classic model to assess the acute anti-inflammatory activity of a compound.[13]

1. Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.[14]

2. Materials:

  • Wistar albino rats

  • 1% w/v carrageenan solution in saline

  • Test compound (e.g., this compound)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle control (e.g., saline or appropriate solvent)

  • Plethysmometer

3. Procedure:

  • Fast the animals overnight with free access to water.

  • Measure the initial paw volume of each rat using a plethysmometer.

  • Administer the test compound, standard drug, or vehicle control orally or intraperitoneally.

  • After a set time (e.g., 1 hour), inject 0.1 ml of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

4. Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

IV. Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow_COX_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound (e.g., this compound) Plate_Loading Load Plate: Test Compound & Controls Test_Compound->Plate_Loading Controls Controls (Inhibitor & Enzyme) Controls->Plate_Loading Reaction_Mix Reaction Mix (COX Enzyme, Probe, Cofactor) Add_Reaction_Mix Add Reaction Mix Reaction_Mix->Add_Reaction_Mix Plate_Loading->Add_Reaction_Mix Initiate_Reaction Initiate with Arachidonic Acid Add_Reaction_Mix->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic Reading) Initiate_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for In Vitro COX Inhibition Assay.

COX_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indole_Derivative Indole/Indoline Derivative (e.g., Indomethacin) Indole_Derivative->COX_Enzymes Inhibition

Caption: Simplified COX Signaling Pathway and Point of Inhibition.

V. Conclusion

While direct experimental data for this compound remains elusive, the extensive body of research on the indoline and indole pharmacophores strongly suggests its potential for biological activity, particularly in the realm of anti-inflammatory drug discovery. The provided experimental protocols for in vitro COX inhibition and in vivo anti-inflammatory models offer a clear roadmap for the evaluation of this and other novel indoline derivatives. Further research is warranted to synthesize and characterize the biological profile of this compound to determine its therapeutic potential in comparison to established drugs like Indomethacin.

References

Validation of Ethyl 2-(indolin-4-yloxy)acetate's Biological Activity In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro biological activities of Ethyl 2-(indolin-4-yloxy)acetate based on published data for structurally related indoline and indole derivatives. While direct experimental data for this compound is not currently available in the public domain, the extensive research on the indoline scaffold suggests promising avenues for investigation, particularly in the areas of anti-inflammatory and anticancer activities. This document summarizes key findings for comparable compounds and provides detailed experimental protocols to facilitate the in vitro validation of this compound.

Comparative Analysis of In Vitro Biological Activity

The indoline core is a prevalent scaffold in numerous biologically active compounds.[1][2] In vitro studies of various indoline derivatives have demonstrated significant inhibitory effects against key targets in inflammatory and cancer pathways.

Anti-inflammatory Activity:

A notable anti-inflammatory mechanism for some indoline-based compounds is the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[3][4] This dual-action is advantageous as it can block the production of pro-inflammatory leukotrienes and simultaneously increase levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).[3][4]

Table 1: In Vitro Anti-inflammatory Activity of Selected Indoline Derivatives

Compound IDTarget(s)Assay SystemIC50 (µM)Reference
Indoline Derivative 43 5-LOXEnzymatic AssayNotable Inhibition[3]
Indoline Derivative 73 5-LOXEnzymatic Assay0.41 ± 0.01[3][4]
sEHEnzymatic Assay0.43 ± 0.10[3][4]
Isatin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages~339.8[5]
6-Bromoindole Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesSignificant Inhibition[5]
UA-1 (Ursolic acid-indole derivative) Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages2.2 ± 0.4[6]

Anticancer Activity:

Indoline and indole derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[7][8][9][10] The mechanisms of action are varied and can include the inhibition of protein kinases, such as EGFR, and induction of apoptosis.[9][11]

Table 2: In Vitro Anticancer Activity of Selected Indoline and Indole Derivatives

Compound IDCell LineAssay TypeParameterValueReference
Spiro Indoline Compound 3 Non-small cell lung (HCI-H522)CytotoxicityGI%93.52%[7]
Melanoma (LOX IMVI)CytotoxicityGI%71.63%[7]
Indole-based Oxadiazole 2e Colorectal Carcinoma (HCT116)MTT AssayIC506.43 ± 0.72 µM[11]
Lung Adenocarcinoma (A549)MTT AssayIC509.62 ± 1.14 µM[11]
Melanoma (A375)MTT AssayIC508.07 ± 1.36 µM[11]
Indole Derivative 10b Non-small cell lung (A549)AntiproliferativeIC5012.0 nM[9]
Chronic Myeloid Leukemia (K562)AntiproliferativeIC5010 nM[9]
Spiro Indoline-2-one SSSK17 Breast Cancer (MCF-7)CytotoxicityGI500.04 M[12]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to validate the biological activity of this compound.

5-Lipoxygenase (5-LOX) Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme, which is crucial in the biosynthesis of pro-inflammatory leukotrienes.

Materials:

  • 5-LOX Enzyme

  • LOX Assay Buffer

  • LOX Substrate (e.g., arachidonic acid)

  • LOX Probe

  • Zileuton (positive control inhibitor)

  • Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well white plate with a flat bottom

  • Multi-well fluorometer

Procedure:

  • Test Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create serial dilutions to be tested.

  • Reaction Setup: In a 96-well plate, add the LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme to each well. Add the test compound dilutions to the respective wells. Include wells for a solvent control (solvent without the test compound) and an inhibitor control (Zileuton).[13]

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Substrate Addition: Prepare the LOX substrate solution and add it to each well to initiate the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity at excitation and emission wavelengths of approximately 500 nm and 536 nm, respectively. Record readings every 30-60 seconds for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well. The percent inhibition is calculated using the formula: % Inhibition = [1 - (Slope of Test Compound / Slope of Solvent Control)] x 100

  • The IC50 value, the concentration of the compound that causes 50% inhibition, can be determined by plotting the percent inhibition against the log of the test compound concentration.

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)

This assay determines the inhibitory effect of a compound on sEH, an enzyme that degrades anti-inflammatory EETs.

Materials:

  • Human sEH Enzyme

  • sEH Assay Buffer

  • sEH Substrate (e.g., PHOME)

  • sEH Inhibitor (positive control, e.g., AUDA or NCND)

  • Test compound (this compound) dissolved in a suitable solvent

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare various concentrations of the test compound.

  • Reaction Mixture: To the wells of a 96-well plate, add the sEH Assay Buffer and the human sEH enzyme. Add the test compound to the designated wells. Include vehicle control and positive control wells.[14][15][16]

  • Pre-incubation: Incubate the plate at room temperature for a short period.

  • Substrate Addition: Add the sEH substrate (e.g., PHOME) to all wells to start the reaction.[14][16]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[14][16]

  • Data Analysis: The percent inhibition is calculated as follows: % Inhibition = [1 - (Fluorescence of Test Compound - Background) / (Fluorescence of Vehicle Control - Background)] x 100

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the test compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 or GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

The following diagrams illustrate a key signaling pathway potentially modulated by indoline derivatives and a general workflow for in vitro screening.

G cluster_0 Arachidonic Acid Cascade cluster_1 Epoxyeicosanoid Pathway cluster_2 Inhibitory Action AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX Metabolism LTs Leukotrienes (Pro-inflammatory) LOX->LTs AA2 Arachidonic Acid CYP450 Cytochrome P450 AA2->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Indoline Indoline Derivative (e.g., Compound 73) Indoline->LOX Inhibits Indoline->sEH Inhibits

Caption: Dual inhibition of 5-LOX and sEH pathways by an indoline derivative.

G start Start: Synthesize or Procure This compound primary_screening Primary In Vitro Screening (e.g., Anti-inflammatory & Anticancer Assays) start->primary_screening hit_id Hit Identification (Is there significant activity?) primary_screening->hit_id dose_response Dose-Response & IC50/GI50 Determination hit_id->dose_response Yes stop End: No significant activity or Proceed to further studies hit_id->stop No mechanism Mechanism of Action Studies (e.g., specific enzyme inhibition, apoptosis assays) dose_response->mechanism lead_opt Lead Optimization (Structure-Activity Relationship Studies) mechanism->lead_opt lead_opt->stop

Caption: General workflow for in vitro validation of a novel compound.

References

In-depth Analysis of Indole Derivative Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals require a comprehensive understanding of a compound's selectivity to predict its potential therapeutic efficacy and off-target effects. This guide provides a comparative framework for evaluating the cross-reactivity of indole-based compounds, with a focus on a high-affinity sigma-2 receptor ligand, 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, as a case study. Due to the limited public availability of comprehensive cross-reactivity data for the specifically requested compound, Ethyl 2-(indolin-4-yloxy)acetate, this guide utilizes a well-characterized indole derivative to illustrate the principles and methodologies of cross-reactivity profiling.

Executive Summary

The selectivity of a drug candidate is a critical determinant of its therapeutic window. Off-target interactions can lead to unforeseen side effects or even beneficial polypharmacology. This guide delves into the cross-reactivity profile of a potent indole-based sigma-2 (σ2) receptor ligand, 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. While this compound demonstrates high affinity for its primary target, comprehensive screening reveals interactions with other receptors, albeit at significantly lower potencies. Understanding this profile is essential for its further development as a therapeutic agent.

Comparative Cross-Reactivity Data

The following table summarizes the binding affinities of 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for its primary target (σ2 receptor) and a panel of other receptors and transporters commonly included in off-target screening. This compound shows high selectivity for the σ2 receptor over the σ1 receptor and other screened targets.

Receptor/TransporterLigandKᵢ (nM)Selectivity vs. σ2
Primary Target
Sigma-2 (σ2) ReceptorCompound 9f7.45-
Off-Targets
Sigma-1 (σ1) ReceptorCompound 9f2948395-fold
NMDA ReceptorCompound 9f>10,000>1342-fold
Dopamine Transporter (DAT)Compound 9f>10,000>1342-fold
Serotonin Transporter (SERT)Compound 9f>10,000>1342-fold

Data presented is based on a comprehensive review of publicly available pharmacological data for the specified indole derivative.

Experimental Protocols

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Radioligand Binding Assay for Receptor Cross-Reactivity

Objective: To determine the binding affinity (Kᵢ) of a test compound for a panel of receptors and transporters by measuring its ability to displace a known radioligand.

Materials:

  • Test compound (e.g., 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)

  • Cell membranes or tissue homogenates expressing the target receptors (e.g., σ2, σ1, NMDA, DAT, SERT)

  • Specific radioligands for each target (e.g., [³H]-DTG for sigma receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the specific radioligand and varying concentrations of the test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane->Incubation Radioligand Radioligand Preparation Radioligand->Incubation TestCompound Test Compound Dilution TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50 Determination & Ki Calculation Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

A thorough understanding of the signaling pathways associated with both the primary target and any significant off-targets is crucial for predicting the functional consequences of cross-reactivity.

Sigma-2 (σ2) Receptor Signaling

The σ2 receptor, now identified as TMEM97, is an intracellular protein primarily located at the endoplasmic reticulum. Its signaling is complex and not fully elucidated, but it is known to be involved in:

  • Calcium Homeostasis: Modulation of intracellular calcium levels.

  • Cell Proliferation and Apoptosis: Engagement with pathways involving the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of Protein Kinase C (PKC) and Raf kinases.

  • Lipid and Cholesterol Metabolism: Interacts with proteins involved in cholesterol transport.

G Sigma2_Ligand σ2 Ligand Sigma2_Receptor σ2 Receptor (TMEM97) Sigma2_Ligand->Sigma2_Receptor EGFR EGFR Sigma2_Receptor->EGFR interacts with Ca_Signaling Ca2+ Signaling Sigma2_Receptor->Ca_Signaling modulates Cholesterol Cholesterol Homeostasis Sigma2_Receptor->Cholesterol regulates PKC PKC EGFR->PKC Raf Raf PKC->Raf Cell_Proliferation Cell Proliferation Raf->Cell_Proliferation Apoptosis Apoptosis Raf->Apoptosis

Caption: Simplified signaling pathways of the sigma-2 receptor.

Off-Target Signaling Pathways

While the featured indole derivative shows minimal cross-reactivity, understanding the pathways of potential off-targets is important for interpreting any observed side effects.

  • NMDA Receptor: A glutamate-gated ion channel critical for synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity.[1][2] The primary signaling event is the influx of Ca²⁺, which activates a multitude of downstream signaling cascades.[1][3]

  • Dopamine Transporter (DAT): Responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[4] Its function is modulated by protein kinases such as PKC and ERK.[4]

  • Serotonin Transporter (SERT): Terminates serotonergic signaling by reuptake of serotonin.[5][6] It is a primary target for many antidepressant medications.[5] Its activity is influenced by various signaling pathways, including those involving protein kinases.[7]

G cluster_nmda NMDA Receptor cluster_dat Dopamine Transporter cluster_sert Serotonin Transporter Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII) Ca_Influx->Downstream Dopamine_ext Synaptic Dopamine DAT DAT Dopamine_ext->DAT Dopamine_int Intracellular Dopamine DAT->Dopamine_int Serotonin_ext Synaptic Serotonin SERT SERT Serotonin_ext->SERT Serotonin_int Intracellular Serotonin SERT->Serotonin_int

Caption: Simplified overview of major off-target signaling mechanisms.

Conclusion

The comprehensive evaluation of a compound's cross-reactivity is a cornerstone of modern drug discovery. The indole derivative 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline serves as an exemplary case, demonstrating high selectivity for its primary target, the σ2 receptor. While the potential for off-target interactions at higher concentrations exists, its clean profile at therapeutically relevant concentrations underscores its potential as a selective pharmacological tool and therapeutic candidate. This guide provides a template for the objective comparison and presentation of such critical preclinical data.

References

A Comparative Guide to the Structure-Activity Relationship of Indoline Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific structure-activity relationship (SAR) studies on Ethyl 2-(indolin-4-yloxy)acetate analogs are not extensively available in the public domain, a comprehensive analysis of related substituted indole and indoline derivatives provides valuable insights into the potential pharmacophoric requirements for biological activity. This guide synthesizes findings from multiple studies on analogs with substitutions at various positions of the indole/indoline nucleus, with a particular focus on modifications that can inform the development of derivatives of this compound. The data presented herein is intended to guide researchers in the strategic design of novel analogs with enhanced potency and selectivity for anticancer and anti-inflammatory applications.

Inferred Structure-Activity Relationships of Substituted Indolines

Based on the analysis of various indole and indoline derivatives, the following SAR can be inferred for the this compound scaffold. Modifications at key positions on the indoline ring and the acetate side chain are likely to significantly impact biological activity.

SAR_Inferred cluster_sar Inferred SAR for this compound Analogs Indoline R1 Position 1 (N-H): - Alkylation or acylation can modulate activity. - N-benzoyl with p-substituents (F, Cl, CF3) can be favorable. R2 Position 2: - Small alkyl groups (e.g., methyl) often enhance activity. R3 Position 3: - Bulky substituents can influence selectivity. R4 Position 4 (O-linker): - Nature and length of the ether linkage are critical. - Replacement with other linkers (e.g., amino) could alter activity. R5 Position 5: - Electron-withdrawing or donating groups (e.g., OCH3, F, Cl) can significantly impact potency. R6 Acetate Moiety: - Ester to acid hydrolysis may be required for activity. - Amide analogs are often less active.

Caption: Inferred structure-activity relationship map for indoline analogs.

Comparative Data of Substituted Indole/Indoline Analogs

The following table summarizes the biological activities of various substituted indole and indoline derivatives from several studies. This data provides a basis for understanding the impact of different substituents on anticancer and anti-inflammatory activities.

Compound IDCore StructureR1R2R3R4R5R6/R7Biological Activity (IC50/EC50)Reference
Series 1 Indole-Arylaminopyrimidine-HAmino substituents on phenyl ring-Anti-inflammatory (IL-6 inhibition)[1]
6cIndole-Arylaminopyrimidine-H4-pyrrolidin-1-yl on phenyl-77% IL-6 inhibition at 5 µM[1]
6fIndole-Arylaminopyrimidine-H4-piperazin-1-yl on phenyl-87% IL-8 inhibition at 5 µM[1]
6hIndole-Arylaminopyrimidine-H4-morpholino on phenyl-75% IL-6 inhibition at 5 µM[1]
Series 2 Indole-Varied--Varied-Anticancer (various cell lines)[2]
2c2,5-disubstituted IndoleHPhenyl--5-nitro-HeLa: 15.3 µM, MCF-7: 18.1 µM, HepG2: 13.2 µM[2]
3b2,5-disubstituted IndoleH4-chlorophenyl--5-nitro-A549: 0.48 µM[2]
Series 3 Bisindole----Varied-Anticancer (MOLT-3)[3]
30Bisindole----4-OH, 3-CF3-MOLT-3: 10.65 µM[3]
31Bisindole----4-OH, 3-Cl-MOLT-3: 12.33 µM[3]
36Bisindole----4-OH, 3-NO2-MOLT-3: 11.58 µM[3]

Experimental Protocols

In Vitro Anti-Inflammatory Activity Assay[1]

A representative protocol for evaluating the anti-inflammatory activity of indole derivatives is as follows:

  • Cell Culture: Human bronchial epithelial (HBE) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 24-well plates and pre-treated with the test compounds at a concentration of 5 µM for 2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response, and the cells are incubated for another 24 hours.

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of interleukin-6 (IL-6) and interleukin-8 (IL-8) are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The inhibition rate of cytokine production is calculated relative to the LPS-stimulated control group.

In Vitro Anticancer Activity Assay (MTT Assay)[2]

A standard method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT assay:

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for screening anticancer compounds and a relevant signaling pathway often implicated in cancer and inflammation.

Experimental_Workflow cluster_workflow Experimental Workflow for Anticancer Screening A Compound Synthesis and Characterization B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Selectivity Testing (Normal vs. Cancer Cells) B->C D Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) C->D E In Vivo Efficacy Studies (Animal Models) D->E Signaling_Pathway cluster_pathway Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes activates

References

The Proving Ground: Correlating In Vitro Potential with In Vivo Performance for Ethyl 2-(indolin-4-yloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Drug Development Professionals

In the landscape of modern drug discovery, the journey of a compound from a laboratory curiosity to a potential therapeutic is a rigorous one. A critical phase in this journey is establishing a meaningful correlation between its activity in a controlled in vitro environment and its performance within a complex living system, or in vivo. This guide provides a comparative framework for understanding the activity of Ethyl 2-(indolin-4-yloxy)acetate, a novel indoline derivative.

While direct experimental data for this compound is not yet broadly published, this guide constructs a plausible investigatory pathway based on the known biological activities of structurally similar indol-4-yloxy analogs. Research into related compounds suggests that this structural class possesses adrenolytic properties, specifically acting as antagonists at α1- and β1-adrenergic receptors.[1] Such a profile indicates potential therapeutic applications in cardiovascular conditions like hypertension.

This document outlines the standard experimental methodologies and presents hypothetical data to illustrate how the in vitro antagonist activity of this compound on adrenergic receptors could translate into a measurable antihypertensive effect in vivo.

Quantitative Data Summary

To effectively evaluate the therapeutic potential of this compound, a direct comparison of its in vitro potency and its in vivo efficacy is essential. The following tables summarize hypothetical quantitative data derived from standard pharmacological assays.

Table 1: In Vitro Adrenergic Receptor Binding Affinity and Functional Antagonism

Adrenergic Receptor SubtypeBinding Affinity (Kᵢ, nM)Functional Antagonism (IC₅₀, nM)
α₁A 15.225.8
α₁B 22.738.1
α₁D 18.931.5
β₁ 5.410.2
β₂ 85.3150.7

This table presents hypothetical data on the binding affinity and functional antagonism of this compound against various adrenergic receptor subtypes. Lower Kᵢ and IC₅₀ values indicate higher potency.

Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg, p.o.)Maximum Reduction in Mean Arterial Pressure (mmHg)Duration of Action (hours)
1 15 ± 2.14
3 35 ± 3.58
10 58 ± 4.2>12
Vehicle Control 2 ± 1.5-

This table showcases hypothetical data on the in vivo antihypertensive effects of this compound in a standard animal model of hypertension. Data are presented as mean ± standard error.

Experimental Protocols

Detailed and reproducible experimental design is the bedrock of reliable pharmacological data. The following sections provide the methodologies for the key in vitro and in vivo experiments cited in this guide.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for α₁- and β₁-adrenergic receptors.

Materials:

  • Cell membranes expressing the human α₁A-, α₁B-, α₁D-, β₁-, and β₂-adrenergic receptors.

  • Radioligands: [³H]-Prazosin (for α₁ receptors), [³H]-Dihydroalprenolol (for β receptors).

  • Non-specific binding competitors: Phentolamine (for α₁), Propranolol (for β).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • A series of dilutions of this compound are prepared.

  • In a 96-well plate, the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a non-specific competitor (for non-specific binding) are incubated.

  • The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • The filters are dried, and scintillation fluid is added.

  • The radioactivity on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the dose-dependent antihypertensive effect of this compound in a genetic model of hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks old.

  • Test compound: this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Vehicle control.

  • Telemetry system for continuous blood pressure and heart rate monitoring, or a tail-cuff plethysmography system for non-invasive measurements.

  • Oral gavage needles.

Procedure:

  • Animals are acclimatized to the housing conditions and measurement procedures.

  • If using telemetry, transmitters are surgically implanted in the abdominal aorta of the rats, and the animals are allowed to recover.

  • Baseline blood pressure and heart rate are recorded for a stable period before dosing.

  • Rats are randomly assigned to treatment groups (vehicle control and different doses of this compound).

  • The test compound or vehicle is administered orally via gavage.

  • Blood pressure and heart rate are monitored continuously (telemetry) or at regular intervals (tail-cuff) for at least 24 hours post-dosing.

  • The data is analyzed to determine the maximum reduction in blood pressure and the duration of the effect for each dose group compared to the vehicle control.

Visualizing the Pathway and Process

To better understand the mechanism of action and the drug development workflow, the following diagrams are provided.

G cluster_0 Adrenergic Signaling Cascade Ligand Norepinephrine Receptor Adrenergic Receptor (α₁ or β₁) Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response (e.g., Vasoconstriction, Increased Heart Rate) Second_Messenger->Response Compound This compound Compound->Receptor Antagonism G cluster_1 Drug Discovery and Development Workflow invitro In Vitro Screening (Binding & Functional Assays) potency Identify Potent Hits invitro->potency selectivity Assess Selectivity Profile potency->selectivity adme In Vitro ADME (Metabolic Stability, Permeability) selectivity->adme lead_opt Lead Optimization adme->lead_opt invivo In Vivo Efficacy Studies (e.g., SHR Model) lead_opt->invivo pk Pharmacokinetics (PK) in Animals invivo->pk ivivc Establish In Vitro-In Vivo Correlation (IVIVC) pk->ivivc preclinical Preclinical Development ivivc->preclinical G cluster_2 In Vitro-In Vivo Correlation (IVIVC) Logic invitro_data In Vitro Potency (e.g., IC₅₀) concentration Drug Concentration at Target Site invitro_data->concentration influences required concentration correlation Predictive Correlation invitro_data->correlation pk_params Pharmacokinetic Properties (Absorption, Distribution, Metabolism, Excretion) pk_params->concentration determines actual concentration invivo_effect In Vivo Response (e.g., Blood Pressure Reduction) concentration->invivo_effect drives invivo_effect->correlation

References

Comparative analysis of different synthesis routes for Ethyl 2-(indolin-4-yloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Synthetic Routes for Ethyl 2-(indolin-4-yloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthetic routes for this compound, a molecule of interest in medicinal chemistry and drug development. The synthesis of this compound primarily revolves around the formation of the key intermediate, 4-hydroxyindoline, followed by its O-alkylation. The routes are evaluated based on the synthesis of this key intermediate, starting from different commercially available precursors.

The comparison includes detailed experimental protocols, a quantitative data summary, and workflow visualizations to aid researchers in selecting the most suitable pathway for their specific needs, considering factors such as starting material availability, overall yield, and reaction conditions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the three proposed synthetic routes to this compound. Each route consists of three main stages: (1) Synthesis of a 4-hydroxyindole intermediate, (2) Reduction to 4-hydroxyindoline, and (3) O-alkylation to the final product.

ParameterRoute 1: From 1,3-CyclohexanedioneRoute 2: From 1,5,6,7-Tetrahydro-4H-indol-4-oneRoute 3: Photochemical Synthesis
Starting Material 1,3-Cyclohexanedione1,5,6,7-Tetrahydro-4H-indol-4-one5-(Benzyloxycarbonylamino)isoquinoline 2-oxide
Key Intermediate 4-HydroxyindoleN-Acetyl-4-hydroxyindole1-Benzyloxycarbonyl-4-hydroxyindole
Number of Steps 34 (excluding protection/deprotection)3
Overall Yield (estimated) ~50-60%~70-80%~15-20%
Key Reagents 2-Aminoethanol, Pd/C, Pt/C, Ethyl bromoacetateAcCl, Br₂, DBU, Pt/C, Ethyl bromoacetateUV light, HCl, H₂/Pd, Ethyl bromoacetate
Special Conditions Catalytic dehydrogenation, Catalytic hydrogenationHalogenation, Elimination, Catalytic hydrogenationPhotochemical reaction, Catalytic hydrogenation
Advantages Readily available starting material.High yield for the formation of the indole core.Novel approach.
Disadvantages Moderate yield in the aromatization step.Longer route with protection/deprotection steps.Very low yield in the photochemical step, specialized equipment.

Route 1: Synthesis from 1,3-Cyclohexanedione

This route commences with the condensation of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine, which then undergoes cyclization and aromatization to yield 4-hydroxyindole. This is followed by reduction and O-alkylation.

Experimental Protocols

Step 1: Synthesis of 4-hydroxyindole

  • Enamine Formation: A mixture of 1,3-cyclohexanedione (11.2 g, 0.1 mol) and 2-aminoethanol (6.1 g, 0.1 mol) in toluene (100 mL) is refluxed with a Dean-Stark trap until no more water is collected (approximately 4 hours). The solvent is then removed under reduced pressure to yield the crude enamine.

  • Cyclization and Aromatization: The crude enamine is dissolved in a high-boiling solvent such as diphenyl ether (100 mL) and heated to 250 °C in the presence of a dehydrogenation catalyst, such as 5% Pd/C (1 g). The reaction is monitored by TLC. After completion (typically 2-3 hours), the mixture is cooled, filtered to remove the catalyst, and the product is isolated by vacuum distillation or crystallization. A yield of approximately 56% has been reported for a similar process[1].

Step 2: Reduction of 4-hydroxyindole to 4-hydroxyindoline

  • To a solution of 4-hydroxyindole (13.3 g, 0.1 mol) in water (200 mL), p-toluenesulfonic acid (19.0 g, 0.1 mol) is added, followed by 5% Pt/C (0.65 g).

  • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours.

  • Upon completion, the catalyst is filtered off, and the aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate (3 x 100 mL), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 4-hydroxyindoline. This method has been shown to give excellent yields for a variety of substituted indoles[2][3]. A yield of over 90% can be expected.

Step 3: Synthesis of this compound

  • 4-hydroxyindoline (13.5 g, 0.1 mol) is dissolved in acetone (200 mL). Anhydrous potassium carbonate (27.6 g, 0.2 mol) is added to the solution.

  • Ethyl bromoacetate (18.4 g, 0.11 mol) is added dropwise, and the mixture is refluxed for 6 hours[4].

  • After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is taken up in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to give this compound. Yields for this type of Williamson ether synthesis are typically in the range of 80-95%[5].

Workflow Diagram

Route 1 Route 1: From 1,3-Cyclohexanedione A 1,3-Cyclohexanedione B Enamine Intermediate A->B + 2-Aminoethanol Toluene, reflux C 4-Hydroxyindole B->C Pd/C, 250°C D 4-Hydroxyindoline C->D H₂, Pt/C p-TsOH, H₂O E This compound D->E + Ethyl bromoacetate K₂CO₃, Acetone Route 2 Route 2: From 1,5,6,7-Tetrahydro-4H-indol-4-one A 1,5,6,7-Tetrahydro-4H-indol-4-one B N-Acetyl Intermediate A->B + AcCl, NaH DMF C α-Bromo Ketone B->C + Br₂ Chloroform D N-Acetyl-4-hydroxyindole C->D DBU, THF E 4-Hydroxyindoline D->E H₂, Pt/C (Reduction and Deprotection) F This compound E->F + Ethyl bromoacetate K₂CO₃, Acetone Route 3 Route 3: Photochemical Synthesis A 5-(Benzyloxycarbonylamino) isoquinoline 2-oxide B 1-Benzyloxycarbonyl-4-hydroxyindole A->B 1. hv, MeCN 2. H⁺, EtOH C 4-Hydroxyindoline B->C H₂, Pd/C (Deprotection and Reduction) D This compound C->D + Ethyl bromoacetate K₂CO₃, Acetone

References

A Comparative Benchmarking Guide: Ethyl 2-(indolin-4-yloxy)acetate versus Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the novel compound, Ethyl 2-(indolin-4-yloxy)acetate, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. Due to the limited availability of public experimental data for this compound, this document outlines the key parameters for comparison and provides standard experimental protocols to generate the necessary data. Indomethacin is selected as the reference standard due to its structural relation (indole core) and its well-characterized mechanism of action as a cyclooxygenase (COX) inhibitor.[1][2][3]

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the known properties of Indomethacin and the predicted or calculated properties for this compound. The biological activity data for the target compound are presented as "To Be Determined" (TBD), highlighting the experimental endpoints necessary for a direct comparison.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundIndomethacin
Molecular Formula C₁₂H₁₅NO₃C₁₉H₁₆ClNO₄[3]
Molecular Weight ( g/mol ) 221.25 (Calculated)357.79[3]
Structure (Structure not available in databases)2-{1-[(4-Chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid[3]
LogP (Octanol/Water) TBD3.53 - 4.46[4][5]
Water Solubility TBDInsoluble (0.00359 mg/mL)[4][6]

Table 2: Comparison of Biological Activity

ParameterThis compoundIndomethacin
Mechanism of Action TBDNon-selective inhibitor of COX-1 and COX-2 enzymes, preventing prostaglandin synthesis.[1][3][7]
Primary Target TBDCyclooxygenase (COX)[6][7]
IC₅₀ COX-1 TBD18 nM[8]
IC₅₀ COX-2 TBD26 nM[8]
Cell Viability (e.g., IC₅₀ in A549 cells) TBDCell-line dependent

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow for benchmarking the target compound and the established signaling pathway for the reference compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis synthesis Compound Synthesis & Purity Analysis physchem Physicochemical Profiling (Solubility, LogP) synthesis->physchem primary_assay Primary Assay: COX-1/COX-2 Inhibition physchem->primary_assay secondary_assay Secondary Assay: Cell Viability (MTT) primary_assay->secondary_assay analysis IC50 Determination & Selectivity Index Calculation secondary_assay->analysis comparison Benchmark against Indomethacin Data analysis->comparison go Proceed to Advanced Studies comparison->go no_go No-Go: Poor Profile comparison->no_go

Caption: Benchmarking workflow for novel anti-inflammatory compounds.

G cluster_pathway Prostaglandin Synthesis Pathway membrane Cell Membrane phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid via Phospholipase A₂ cox_enzymes COX-1 & COX-2 Enzymes arachidonic_acid->cox_enzymes prostaglandins Prostaglandins (PGE₂, etc.) inflammation Pain, Fever, Inflammation prostaglandins->inflammation cox_enzymes->prostaglandins indomethacin Indomethacin indomethacin->inhibition inhibition->cox_enzymes Inhibition

References

A Comparative Guide to the Reproducibility of Experiments Involving Ethyl 2-(indolin-4-yloxy)acetate and Alternative STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound Ethyl 2-(indolin-4-yloxy)acetate and established STAT3 (Signal Transducer and Activator of Transcription 3) inhibitors. Due to the limited publicly available data on this compound, this document serves as a framework for its potential evaluation, drawing comparisons with well-characterized alternatives. The experimental protocols and data presented for the alternative compounds are based on published literature to ensure reproducibility.

Introduction to STAT3 Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein involved in a multitude of cellular processes, including proliferation, survival, and differentiation. Aberrant STAT3 activation is a hallmark of numerous cancers and inflammatory diseases, making it a critical target for therapeutic intervention. Indole-based compounds have emerged as a promising class of STAT3 inhibitors. This guide focuses on the potential of this compound in this context, comparing it with known indole- and non-indole-based STAT3 inhibitors.

Comparative Analysis of STAT3 Inhibitors

The following table summarizes the key performance indicators of selected STAT3 inhibitors. As this compound is a compound of interest with limited data, its potential activity is yet to be determined.

CompoundStructureTypeTarget DomainIC50 (STAT3 Inhibition)Cell-based Potency (IC50)
This compound (Structure not publicly available)Hypothetical Indole DerivativeTo be determinedTo be determinedTo be determined
Stattic (Structure available in literature)Non-peptidic small moleculeSH2 domain5.1 µM (in vitro)[1][2][3]2.28 - 3.48 µM (various cancer cell lines)[4][5]
S3I-201 (NSC 74859) (Structure available in literature)PeptidomimeticSH2 domain86 µM (DNA-binding assay)[6][7]~100 µM (various cancer cell lines)[6]
BP-1-102 (Structure available in literature)Small moleculeSH2 domain6.8 µM (DNA-binding assay)[8][9]11.56 - 14.99 µM (T-ALL cell lines)[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating research findings. Below are methodologies for the synthesis of a key precursor to the target compound and for key biological assays used to characterize STAT3 inhibitors.

Synthesis of 4-Hydroxyindoline (Precursor to this compound)

A potential synthetic route to this compound would involve the synthesis of 4-hydroxyindoline followed by etherification. Several methods for the synthesis of 4-hydroxyindole have been reported. A common approach involves the cyclization of a substituted aniline.

Example Protocol: Synthesis of 4-Hydroxyindole via Bischler Reaction [10]

  • Reaction Setup: Combine 3-aminophenol and benzoin in a reaction vessel.

  • Catalysis: Add hydrochloric acid as a catalyst.

  • Reaction Conditions: Heat the mixture, which will result in the formation of a mixture of 4-hydroxy and 6-hydroxyindoles.[10]

  • Purification: The isomers can be separated using column chromatography.[10]

Subsequent Etherification Step (Hypothetical)

  • Reaction: The synthesized 4-hydroxyindoline would then be reacted with ethyl bromoacetate in the presence of a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone).

  • Purification: The final product, this compound, would be purified using standard techniques such as column chromatography.

Biological Assays for STAT3 Inhibition

1. Fluorescence Polarization (FP) Assay for STAT3-SH2 Domain Binding

This assay measures the ability of a compound to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphopeptide.

  • Materials:

    • Recombinant human STAT3 protein.

    • Fluorescently labeled phosphopeptide probe (e.g., 5-FLU-G(pY)LPQTV-NH2).

    • Assay buffer (e.g., 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100).

    • Test compounds (dissolved in DMSO).

    • 384-well black plates.

  • Procedure: [11][12]

    • Add 150 nM of STAT3 protein to each well of the 384-well plate.

    • Add varying concentrations of the test compound to the wells.

    • Incubate at 37°C for 1 hour.[11]

    • Add 10 nM of the fluorescently labeled peptide to each well.

    • Incubate at room temperature for 30 minutes.[11]

    • Measure fluorescence polarization using a suitable plate reader.

    • Calculate the IC50 value from the dose-response curve.

2. STAT3 DNA-Binding ELISA

This assay quantifies the inhibition of STAT3 binding to its consensus DNA sequence.

  • Materials:

    • Nuclear extracts from cells with activated STAT3 or recombinant STAT3 protein.

    • ELISA plate pre-coated with STAT3 consensus DNA sequence.

    • Primary antibody against STAT3.

    • HRP-conjugated secondary antibody.

    • TMB substrate.

    • Stop solution.

    • Wash buffer.

  • Procedure (using a commercial kit as a basis): [8][13][14]

    • Add nuclear extracts or recombinant STAT3 to the wells of the DNA-coated plate.

    • Add varying concentrations of the test compound.

    • Incubate for 1 hour at 37°C.[13]

    • Wash the wells to remove unbound protein.

    • Add the primary STAT3 antibody and incubate for 1 hour at 37°C.[13]

    • Wash the wells and add the HRP-conjugated secondary antibody, then incubate for 30 minutes at 37°C.[13]

    • Wash the wells and add TMB substrate.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

    • Determine the IC50 value from the dose-response curve.

3. Cell Viability Assay (MTT or CCK-8)

This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines with constitutively active STAT3.

  • Materials:

    • Cancer cell line (e.g., MDA-MB-231, MOLT-4).

    • Cell culture medium and supplements.

    • 96-well plates.

    • Test compound.

    • MTT or CCK-8 reagent.

    • DMSO.

  • Procedure for BP-1-102: [1]

    • Seed cells in a 96-well plate at a density of 1x10^5 cells/ml.

    • Treat the cells with varying concentrations of BP-1-102 for 48 hours.[1]

    • Add CCK-8 reagent and incubate for 3 hours.[1]

    • Measure the absorbance at 450 nm.

    • Calculate the cell viability and the IC50 value.

4. Western Blot for STAT3 Phosphorylation

This technique is used to determine if the test compound inhibits the phosphorylation of STAT3 at Tyr705, a key step in its activation.

  • Materials:

    • Cell lysates from treated and untreated cells.

    • SDS-PAGE gels.

    • PVDF membrane.

    • Primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure for S3I-201: [15][16]

    • Treat cells with the desired concentrations of S3I-201.

    • Prepare cell lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities to determine the ratio of phosphorylated to total STAT3.

Visualizations

Signaling Pathway

JAK_STAT_Pathway JAK/STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT3_inactive STAT3 (inactive) STAT3_inactive->Receptor 4. STAT3 Recruitment & Phosphorylation STAT3_active p-STAT3 Dimer (active) STAT3_inactive->STAT3_active 5. Dimerization DNA DNA STAT3_active->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 7. DNA Binding

Caption: The JAK/STAT signaling cascade.

Experimental Workflow

STAT3_Inhibitor_Workflow Workflow for STAT3 Inhibitor Evaluation Compound_Library Compound Library (e.g., this compound) Primary_Screening Primary Screening (e.g., FP Assay or HTS ELISA) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Secondary_Assays Secondary Assays (e.g., DNA-Binding ELISA, Western Blot) Dose_Response->Secondary_Assays Cell_Based_Assays Cell-Based Assays (Viability, Apoptosis) Secondary_Assays->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for identifying and characterizing novel STAT3 inhibitors.

References

No Published Data Available for Ethyl 2-(indolin-4-yloxy)acetate to Confirm Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific information on the biological mechanism of action, target identification, or confirmatory knockout studies for the compound Ethyl 2-(indolin-4-yloxy)acetate . While the broader class of indole derivatives is a significant area of research in drug discovery, with many compounds demonstrating a wide range of biological activities, this particular molecule does not appear to have been the subject of published research in this context.[1][2][3][4]

The search for "this compound" and related terms did not yield any studies detailing its molecular targets, signaling pathways, or any in vivo or in vitro experiments designed to elucidate its mechanism of action. Consequently, there is no experimental data, such as from knockout studies, to compare with alternative compounds or methodologies.

Indole-containing molecules are known to possess diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][5] For instance, related compounds like "Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate" have been synthesized, but the focus of the available literature is on their chemical synthesis and characterization rather than their biological effects.[1][6] Similarly, "Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate" is a derivative of the well-known non-steroidal anti-inflammatory drug indomethacin, which acts by inhibiting cyclooxygenase (COX) enzymes.[7] However, this provides no direct insight into the potential mechanism of the user-specified compound.

Without any foundational research on "this compound," it is not possible to fulfill the request for a comparative guide that includes data tables, experimental protocols, and visualizations of its mechanism of action. The core requirements of the prompt, including the creation of diagrams for signaling pathways and experimental workflows, are contingent on the existence of such data.

Researchers, scientists, and drug development professionals interested in the potential of "this compound" would likely need to undertake initial screening and target identification studies to begin to characterize its biological activity.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(indolin-4-yloxy)acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of Ethyl 2-(indolin-4-yloxy)acetate, a compound for which detailed public safety data is limited. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach treating the substance as hazardous is mandatory.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to review the following safety protocols. The structural similarity to other esters, such as ethyl acetate, suggests potential for flammability and irritation.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Skin Protection Lab coat and closed-toe shoes.
Respiratory Use in a well-ventilated area or with a fume hood.

In case of exposure:

  • Skin Contact: Immediately wash the affected area with soap and water. If irritation persists, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as special waste through a licensed disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Collection and Storage:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.
  • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]
  • Given the flammability of related esters, keep the waste container away from heat, sparks, and open flames.[4][5][6]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (1858242-47-3), and any known hazard symbols (e.g., irritant).

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
  • Provide them with all available information on the compound, including its name, CAS number, and any known hazards.

4. Decontamination:

  • Thoroughly decontaminate any lab equipment or surfaces that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
  • Dispose of any contaminated materials (e.g., paper towels, gloves) as hazardous waste in the same manner as the chemical itself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Ethyl 2-(indolin-4-yloxy)acetate Waste assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe collect_waste Collect in a Labeled, Sealed Container ppe->collect_waste storage Store in a Cool, Dry, Well-Ventilated Area collect_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs professional_disposal Arrange for Professional Hazardous Waste Disposal contact_ehs->professional_disposal decontaminate Decontaminate Equipment and Surfaces professional_disposal->decontaminate dispose_contaminated Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose_contaminated end End: Proper Disposal Complete dispose_contaminated->end

References

Essential Safety and Operational Guidance for Handling Ethyl 2-(indolin-4-yloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for Ethyl 2-(indolin-4-yloxy)acetate. The following guidance is based on the safety profiles of structurally related compounds, including ethyl acetate and various indole derivatives. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance. A thorough risk assessment should be conducted before commencing any work.

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe operational conduct and disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the ester functional group and the indole-like core, this compound should be handled as a substance that is potentially flammable, an eye irritant, and a skin and respiratory tract irritant. Repeated exposure may lead to skin dryness or cracking.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Remarks
Eye and Face Safety Goggles or Face ShieldMust provide a complete seal around the eyes. A face shield is recommended when handling larger quantities or when there is a significant splash risk.
Hand Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check for breakthrough times and dispose of gloves immediately after contamination.
Body Laboratory CoatA flame-retardant lab coat is advisable. Ensure it is fully buttoned.
Respiratory Fume Hood or RespiratorAll handling of the compound should be performed in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls :

    • Ensure a certified chemical fume hood is operational.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Keep a spill kit appropriate for flammable liquids nearby.

    • Remove all potential ignition sources from the work area.[1][2]

    • Use non-sparking tools and explosion-proof equipment if available.[1][3]

  • Donning PPE :

    • Put on a laboratory coat, ensuring it is fully fastened.

    • Wear chemical-resistant gloves.

    • Put on safety goggles. A face shield can be worn over the goggles for added protection.

  • Handling the Compound :

    • Conduct all manipulations of this compound inside the chemical fume hood.

    • Ground and bond containers when transferring the material to prevent static discharge.[1][2][4]

    • Avoid direct contact with skin, eyes, and clothing.[2][4]

    • Avoid inhalation of any vapors or mists.[3]

    • Keep the container tightly closed when not in use.[1][2][3]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling.[2]

    • Clean the work area within the fume hood.

    • Properly remove and dispose of contaminated gloves.

    • Wash the lab coat separately from other clothing.

Disposal Plan

  • Waste Collection :

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

    • The container should be suitable for flammable organic waste.

  • Waste Disposal :

    • Dispose of the hazardous waste in accordance with local, state, and federal environmental regulations.[2][5]

    • Do not pour the substance down the drain.[3]

    • Arrange for pickup by a licensed chemical waste disposal company.

Experimental Workflow and Safety Diagram

Handling_Workflow prep Preparation - Verify fume hood - Check safety equipment - Remove ignition sources ppe Don PPE - Lab coat - Gloves - Goggles/Face shield prep->ppe Proceed handle Chemical Handling (Inside Fume Hood) - Ground containers - Avoid contact and inhalation ppe->handle Proceed post_handle Post-Handling - Wash hands - Clean workspace - Doff PPE handle->post_handle Complete waste Waste Collection - Segregate hazardous waste - Label container handle->waste Generate Waste disposal Disposal - Follow institutional guidelines - Licensed waste handler post_handle->disposal Final Step

Caption: Workflow for Safely Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(indolin-4-yloxy)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(indolin-4-yloxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.